2'-O-TBDMS-Paclitaxel
Beschreibung
Eigenschaften
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIELDCCFMKNOOM-AWZPIEEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H65NO14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of 2'-O-TBDMS-Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-tert-Butyldimethylsilyl-Paclitaxel (2'-O-TBDMS-Paclitaxel) is a key synthetic intermediate derived from Paclitaxel (B517696), a potent anti-cancer agent. The strategic placement of the bulky tert-butyldimethylsilyl (TBDMS) protecting group on the 2'-hydroxyl position of the paclitaxel molecule is a critical step in the development of various paclitaxel derivatives and prodrugs. This technical guide provides an in-depth overview of the core chemical properties, synthesis, and handling of this compound, tailored for professionals in the field of drug discovery and development.
Core Chemical Properties
This compound is a white to off-white solid. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₅NO₁₄Si | [1] |
| Molecular Weight | 968.17 g/mol | [1] |
| CAS Number | 114655-02-6 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | -20°C | [1] |
Solubility and Stability
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Ethanol | Soluble | [2][3] |
| Methanol | Soluble | [3] |
| Acetonitrile | Soluble | [3] |
| Dichloromethane (B109758) | Soluble | [3] |
Stability Profile:
The primary point of lability in this compound is the silyl (B83357) ether bond at the 2'-position. Silyl ethers are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions or in the presence of fluoride (B91410) ions. The bulky TBDMS group provides significant steric hindrance, enhancing its stability compared to smaller silyl protecting groups. For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container to prevent degradation from moisture and acidic impurities.[1]
The Strategic Importance of the 2'-Hydroxyl Group
The 2'-hydroxyl group of paclitaxel plays a crucial role in its binding to β-tubulin, which is essential for its microtubule-stabilizing activity and, consequently, its anticancer effect. This makes the selective protection of this hydroxyl group a cornerstone of synthetic strategies aimed at modifying other parts of the paclitaxel molecule. By temporarily blocking the 2'-OH with the TBDMS group, chemists can perform reactions at other positions, such as the 7-hydroxyl or the 3'-amino group, to create novel derivatives with potentially improved properties like enhanced solubility, tumor targeting, or altered pharmacokinetic profiles.
Experimental Protocols
Synthesis of this compound
Principle: The synthesis involves the reaction of paclitaxel with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole (B134444), in an aprotic solvent like dimethylformamide (DMF). The imidazole acts as a catalyst and a scavenger for the hydrochloric acid byproduct.
Materials:
-
Paclitaxel
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Acetone
Procedure:
-
Dissolve paclitaxel in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMS-Cl to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
Principle: The crude product is purified by silica gel column chromatography to separate the desired this compound from unreacted starting materials and byproducts.
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, typically a mixture of hexane and acetone. The exact gradient will depend on the specific separation and should be optimized using TLC.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Deprotection of the 2'-O-TBDMS Group
Principle: The TBDMS group is typically removed using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF), in an organic solvent like tetrahydrofuran (B95107) (THF).
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Triethylamine trihydrofluoride (TEA·3HF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure (using TBAF):
-
Dissolve this compound in THF.
-
Add the TBAF solution to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude paclitaxel can be further purified by chromatography if necessary.
Visualizing Synthetic Pathways and Workflows
Synthesis and Deprotection Workflow
Caption: Synthetic workflow for the preparation of paclitaxel derivatives using 2'-O-TBDMS protection.
Logical Relationship in Prodrug Development
Caption: Logical flow from the challenges of paclitaxel to the development of prodrugs via 2'-O-TBDMS protection.
Conclusion
This compound is an indispensable tool in the medicinal chemist's arsenal (B13267) for the development of novel paclitaxel-based therapeutics. A thorough understanding of its chemical properties, including its synthesis, purification, and the stability of the TBDMS protecting group, is paramount for its effective utilization. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required to confidently work with this important synthetic intermediate.
References
Synthesis of 2'-O-TBDMS-Paclitaxel from Baccatin III: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the semi-synthesis of 2'-O-TBDMS-Paclitaxel, a key intermediate in the development of novel paclitaxel (B517696) analogs, starting from the naturally occurring precursor, baccatin (B15129273) III. The strategic protection of the C2' hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether allows for selective modifications at other positions of the paclitaxel molecule, facilitating the exploration of structure-activity relationships and the creation of next-generation taxane-based therapeutics.
Synthetic Strategy Overview
The semi-synthesis of paclitaxel and its derivatives from baccatin III is a cornerstone of medicinal chemistry and drug development in oncology. The presented synthesis of this compound from baccatin III follows a four-step sequence, which is a logical and well-established route in taxane (B156437) chemistry. This strategy prioritizes the selective protection and deprotection of key hydroxyl groups to achieve the desired final product.
The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow from Baccatin III to this compound.
The key transformations in this synthesis are:
-
Protection of the C7 Hydroxyl Group: The C7 hydroxyl group of baccatin III is selectively protected with a triethylsilyl (TES) group. This is a crucial step to prevent side reactions during the subsequent side-chain coupling at the C13 position.
-
Side-Chain Attachment: A protected N-benzoyl-β-phenylisoserine side chain is coupled to the C13 hydroxyl group of 7-O-TES-baccatin III. The Holton-Ojima β-lactam method is a widely used and efficient strategy for this transformation.
-
Selective Silylation of the C2' Hydroxyl Group: The C2' hydroxyl group of the paclitaxel side chain is the most reactive hydroxyl group in the molecule, allowing for its selective protection with a TBDMS group.
-
Selective Deprotection of the C7 Protecting Group: The final step involves the selective removal of the TES group at the C7 position under conditions that do not affect the more stable TBDMS group at the C2' position, yielding the target compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 7-O-TES-Baccatin III
This step involves the selective protection of the C7 hydroxyl group of baccatin III with a triethylsilyl (TES) group.
Caption: Reaction scheme for the 7-O-TES protection of Baccatin III.
Procedure:
-
To a solution of baccatin III (1.0 g, 1.71 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an argon atmosphere at 0 °C, add imidazole (0.35 g, 5.13 mmol).
-
Slowly add triethylsilyl chloride (TESCl, 0.43 mL, 2.57 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water (20 mL) and extract the product with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 7-O-TES-baccatin III.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Baccatin III | 586.63 | 1.0 g | 1.71 |
| Imidazole | 68.08 | 0.35 g | 5.13 |
| Triethylsilyl chloride | 150.72 | 0.43 mL | 2.57 |
| DMF | - | 10 mL | - |
| Product | 7-O-TES-Baccatin III | - | - |
| Expected Yield | - | - | 85-95% |
Step 2: Synthesis of 7-O-TES-Paclitaxel
This step utilizes the Holton-Ojima β-lactam method to couple the protected side chain to the C13 hydroxyl group.
Caption: Reaction scheme for the side-chain coupling to 7-O-TES-Baccatin III.
Procedure:
-
Dissolve 7-O-TES-baccatin III (1.0 g, 1.43 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 15 mL) under an argon atmosphere and cool to -78 °C.
-
Add lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.57 mL, 1.57 mmol) dropwise and stir the solution for 30 minutes at -78 °C to form the lithium alkoxide.
-
In a separate flask, dissolve the protected (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (β-lactam, 0.73 g, 1.72 mmol) in anhydrous THF (5 mL).
-
Add the β-lactam solution to the lithium alkoxide solution at -78 °C.
-
Allow the reaction to warm to 0 °C and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 7-O-TES-paclitaxel.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 7-O-TES-Baccatin III | 700.92 | 1.0 g | 1.43 |
| Protected β-Lactam | 425.64 | 0.73 g | 1.72 |
| LiHMDS (1.0 M in THF) | - | 1.57 mL | 1.57 |
| THF | - | 20 mL | - |
| Product | 7-O-TES-Paclitaxel | - | - |
| Expected Yield | - | - | 80-90% |
Step 3: Synthesis of 2'-O-TBDMS-7-O-TES-Paclitaxel
This step involves the selective protection of the most reactive hydroxyl group, the C2' hydroxyl, with a TBDMS group.
Caption: Reaction scheme for the 2'-O-TBDMS protection of 7-O-TES-Paclitaxel.
Procedure:
-
Dissolve 7-O-TES-paclitaxel (1.0 g, 1.03 mmol) in anhydrous DMF (10 mL) under an argon atmosphere.
-
Add imidazole (0.21 g, 3.09 mmol) to the solution.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 0.19 g, 1.24 mmol) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain 2'-O-TBDMS-7-O-TES-paclitaxel.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 7-O-TES-Paclitaxel | 968.28 | 1.0 g | 1.03 |
| Imidazole | 68.08 | 0.21 g | 3.09 |
| TBDMSCl | 150.73 | 0.19 g | 1.24 |
| DMF | - | 10 mL | - |
| Product | 2'-O-TBDMS-7-O-TES-Paclitaxel | - | - |
| Expected Yield | - | - | 90-98% |
Step 4: Synthesis of this compound
The final step is the selective removal of the C7-TES group in the presence of the C2'-TBDMS group.
Caption: Reaction scheme for the selective deprotection of the 7-O-TES group.
Procedure:
-
Dissolve 2'-O-TBDMS-7-O-TES-paclitaxel (1.0 g, 0.92 mmol) in a 5% solution of formic acid in methanol (20 mL).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2'-O-TBDMS-7-O-TES-Paclitaxel | 1082.51 | 1.0 g | 0.92 |
| Formic Acid in Methanol (5%) | - | 20 mL | - |
| Product | This compound | - | - |
| Expected Yield | - | - | 85-95% |
Data Presentation
The following table summarizes the expected yields for each step of the synthesis.
| Step | Product | Starting Material | Expected Yield (%) |
| 1 | 7-O-TES-Baccatin III | Baccatin III | 85-95 |
| 2 | 7-O-TES-Paclitaxel | 7-O-TES-Baccatin III | 80-90 |
| 3 | 2'-O-TBDMS-7-O-TES-Paclitaxel | 7-O-TES-Paclitaxel | 90-98 |
| 4 | This compound | 2'-O-TBDMS-7-O-TES-Paclitaxel | 85-95 |
| Overall | This compound | Baccatin III | 55-75 |
Characterization of the Final Product
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the characteristic peaks for the paclitaxel core and the side chain, along with the signals for the TBDMS group (typically two singlets for the gem-dimethyl groups around 0 ppm and a singlet for the tert-butyl group around 0.8-0.9 ppm). The absence of the TES group signals will confirm the successful deprotection.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will further confirm the structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the synthesized this compound.
This guide provides a comprehensive framework for the successful synthesis of this compound from baccatin III. The presented protocols are based on established and reliable methods in taxane chemistry, and the provided data serves as a benchmark for researchers in the field. Careful execution of these experimental procedures and thorough characterization of the intermediates and final product are crucial for obtaining high-quality material for further research and development.
Unveiling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 2'-O-TBDMS-Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-TBDMS-Paclitaxel is a derivative of the potent anti-cancer agent Paclitaxel, characterized by the protection of the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether. While direct experimental evidence on its mechanism of action is sparse in publicly available literature, its structural similarity to Paclitaxel and the well-documented criticality of the 2'-hydroxyl group for bioactivity allow for a reasoned speculation of its operational pathway. This technical guide posits that this compound functions as a prodrug, requiring in vivo metabolic cleavage of the TBDMS group to release active Paclitaxel. The subsequent mechanism of action is hypothesized to mirror that of the parent compound, involving microtubule stabilization, cell cycle arrest at the G2/M phase, and induction of apoptosis. This document provides a comprehensive overview of the established Paclitaxel mechanism, the pivotal role of the 2'-OH moiety, the proposed activation pathway for the TBDMS derivative, and detailed experimental protocols to validate these hypotheses.
The Established Mechanism of Action of Paclitaxel: A Foundation for Speculation
Paclitaxel is a cornerstone of chemotherapy, renowned for its unique mechanism of action that distinguishes it from other anti-cancer drugs.[1][] Its primary target is the microtubule, a dynamic polymer of α- and β-tubulin heterodimers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[3][4]
Unlike other microtubule-targeting agents that induce depolymerization (e.g., vinca (B1221190) alkaloids), Paclitaxel stabilizes microtubules, effectively freezing them in a polymerized state.[1][] It binds to a specific site on the β-tubulin subunit within the assembled microtubule, promoting tubulin polymerization even in the absence of cofactors like guanosine (B1672433) triphosphate (GTP).[1][4] This aberrant stabilization disrupts the delicate equilibrium of microtubule assembly and disassembly, a process critical for the segregation of chromosomes during mitosis.[3]
The cellular consequences of this microtubule hyper-stabilization are profound. The mitotic spindle cannot function correctly, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle.[1][5] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6] Several signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway, have been implicated in Paclitaxel-induced apoptosis.[6]
The Critical Role of the 2'-Hydroxyl Group: The Locus of Speculation
The biological activity of Paclitaxel is exquisitely sensitive to its molecular structure, particularly the side chain at the C-13 position of the baccatin (B15129273) III core. The 2'-hydroxyl group within this side chain is paramount for its anti-tubulin activity.[7] Studies involving derivatives with modifications at this position have unequivocally demonstrated its importance. For instance, 2'-deoxy-Paclitaxel, which lacks this hydroxyl group, exhibits a more than 100-fold reduction in its affinity for stabilized microtubules compared to the parent compound.[7] This dramatic decrease in binding affinity correlates with a significantly diminished capacity to promote tubulin assembly and a corresponding drop in cytotoxicity.[7]
Molecular dynamics simulations suggest that the 2'-OH group forms a crucial hydrogen bond with the D26 residue within the β-tubulin binding pocket.[7] This interaction is considered one of the most significant stabilizing forces between Paclitaxel and its target.
This compound: A Prodrug Hypothesis
Given the indispensable role of the free 2'-hydroxyl group, the presence of a bulky tert-butyldimethylsilyl (TBDMS) ether at this position in this compound strongly suggests that the molecule, in its intact form, is likely biologically inactive or possesses significantly attenuated activity. The TBDMS group would sterically hinder the formation of the critical hydrogen bond with β-tubulin, thereby preventing effective microtubule stabilization.
Therefore, the most plausible mechanism of action for this compound is that of a prodrug . It is hypothesized that upon administration, the compound undergoes metabolic cleavage, likely through enzymatic hydrolysis, to remove the TBDMS protecting group. This de-silylation would regenerate the free 2'-hydroxyl group, yielding the active Paclitaxel molecule. Once activated, it would then exert its cytotoxic effects through the established mechanism of microtubule stabilization, G2/M arrest, and apoptosis induction.
The potential advantages of such a prodrug strategy could include altered pharmacokinetic properties, such as improved solubility, stability, or tumor targeting, although this remains to be experimentally verified.
Quantitative Data: Underscoring the 2'-OH Importance
| Compound | Relative Microtubule Binding Affinity | Tubulin Assembly Efficacy | Relative Cytotoxicity |
| Paclitaxel | 100% | High | High |
| 2'-deoxy-Paclitaxel | <1%[7] | Very Low[7] | Very Low |
| Baccatin III (lacks C-13 side chain) | ~0.3%[7] | Weak[7] | Low |
| This compound | Speculated: Very Low (as intact molecule) | Speculated: Very Low (as intact molecule) | Speculated: Dependent on conversion to Paclitaxel |
Experimental Protocols for Hypothesis Validation
To investigate the speculated mechanism of action of this compound, a series of in vitro experiments can be conducted.
In Vitro Microtubule Polymerization Assay
-
Objective: To determine if this compound directly promotes tubulin polymerization.
-
Methodology:
-
Purified tubulin is incubated with GTP in a polymerization buffer.
-
The test compound (this compound), a positive control (Paclitaxel), and a negative control (vehicle) are added to separate reactions.
-
The change in absorbance at 340 nm, which is proportional to microtubule mass, is monitored over time using a spectrophotometer.
-
Expected Outcome: Paclitaxel will show a significant increase in absorbance, indicating robust polymerization. This compound is expected to show little to no increase, similar to the vehicle control.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay)
-
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound and Paclitaxel for 48-72 hours.
-
Cell viability is assessed using MTT or SRB staining, and the absorbance is read on a plate reader.
-
IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.
-
Expected Outcome: The IC50 of this compound may be higher than that of Paclitaxel, with the difference potentially reflecting the efficiency of intracellular conversion to the active drug.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if this compound induces cell cycle arrest at the G2/M phase.
-
Methodology:
-
Cells are treated with equitoxic concentrations of this compound and Paclitaxel for a specified time (e.g., 24 hours).
-
Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
Expected Outcome: Treatment with this compound should result in an accumulation of cells in the G2/M phase, similar to the effect of Paclitaxel.
-
Metabolic Conversion Study
-
Objective: To confirm the conversion of this compound to Paclitaxel in a biological system.
-
Methodology:
-
Incubate this compound with liver microsomes (a source of metabolic enzymes) or in cell culture medium.
-
At various time points, extract the compounds from the mixture.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify both this compound and Paclitaxel.
-
Expected Outcome: A time-dependent decrease in the concentration of this compound and a corresponding increase in the concentration of Paclitaxel would confirm its role as a prodrug.
-
Visualizing the Speculated Mechanisms and Workflows
Diagram 1: Established Paclitaxel Signaling Pathway
References
- 1. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Evaluation of Silyl-Protected Paclitaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial biological evaluation of silyl-protected paclitaxel (B517696) derivatives. Paclitaxel, a potent anti-cancer agent, is plagued by poor aqueous solubility, necessitating the use of formulation vehicles like Cremophor EL, which can cause severe side effects. Silyl-protection of paclitaxel's hydroxyl groups, particularly at the 2'-position, presents a promising prodrug strategy to enhance its physicochemical properties and therapeutic index. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.
Data Presentation: In Vitro Cytotoxicity
The in vitro cytotoxicity of silyl-protected paclitaxel derivatives is a critical initial assessment of their potential as anti-cancer agents. The cytotoxic activity is typically evaluated using various cancer cell lines, and the half-maximal inhibitory concentration (IC50) is determined to quantify their potency. The underlying principle of this prodrug approach is that the silyl (B83357) ether bond is designed to be labile, hydrolyzing under physiological conditions to release the active paclitaxel.[1]
The following table summarizes the in vitro cytotoxicity data for a series of 2'-O-silyl ether paclitaxel derivatives against the MDA-MB-231 human breast cancer cell line.
| Compound | Silyl Protecting Group | IC50 (nM) in MDA-MB-231 Cells[1] |
| Paclitaxel | - | 1.8 ± 0.2 |
| 1a | Triethylsilyl (TES) | 2.3 ± 0.3 |
| 1b | Tri-n-propylsilyl | 2.8 ± 0.3 |
| 1c | Tri-isopropylsilyl | 4.0 ± 0.4 |
| 1d | Tri-n-butylsilyl | 3.5 ± 0.4 |
| 1e | Tri-isobutylsilyl | 4.5 ± 0.5 |
| 1f | Tri-n-hexylsilyl | 5.0 ± 0.6 |
| 1g | t-Butyldimethylsilyl (TBDMS) | 25 ± 3 |
| 1h | Thexyldimethylsilyl | 30 ± 4 |
| 1i | Triphenylsilyl | > 1000 |
| 1j | Tri-p-xylylsilyl | > 1000 |
Experimental Protocols
Synthesis of 2'-O-Silyl Ether Paclitaxel Derivatives
The synthesis of 2'-O-silyl ether paclitaxel derivatives is achieved through the reaction of paclitaxel with the corresponding silyl chloride in the presence of a base.
Materials:
-
Paclitaxel
-
Appropriate silyl chloride (e.g., triethylsilyl chloride, t-butyldimethylsilyl chloride)
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve paclitaxel in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of the silyl chloride and the base (e.g., pyridine).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the desired 2'-O-silyl ether paclitaxel derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Paclitaxel and silyl-protected paclitaxel derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of the test compounds (paclitaxel and its silyl derivatives) in the cell culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours).[1]
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
Visualization of Pathways and Workflows
Paclitaxel's Mechanism of Action: Signaling Pathway
Paclitaxel's primary mechanism of action involves its interaction with microtubules, leading to their stabilization and disruption of normal mitotic spindle assembly. This ultimately triggers apoptotic cell death through various signaling cascades.
Caption: Paclitaxel-induced signaling pathway leading to apoptosis.
Silyl-Protected Paclitaxel Prodrug Workflow
The evaluation of silyl-protected paclitaxel follows a logical workflow from synthesis to in vivo testing. This diagram illustrates the key stages of this process.
Caption: Experimental workflow for silyl-protected paclitaxel evaluation.
Logical Relationship of Prodrug Activation and Action
The therapeutic effect of a silyl-protected paclitaxel prodrug is contingent on its successful hydrolysis to the active parent drug within the biological system.
Caption: Prodrug activation and subsequent mechanism of action.
Conclusion and Future Directions
The initial biological evaluation of silyl-protected paclitaxel derivatives demonstrates their potential as viable prodrugs. The in vitro cytotoxicity data indicates that the nature of the silyl protecting group significantly influences the activity, likely through its effect on the rate of hydrolysis to the active paclitaxel. The detailed experimental protocols provided herein offer a standardized approach for the synthesis and evaluation of these compounds.
Further in-depth in vivo studies are warranted to fully elucidate the therapeutic potential of promising silyl-protected paclitaxel candidates. These studies should focus on tumor growth inhibition in relevant animal models and comprehensive pharmacokinetic profiling to assess the absorption, distribution, metabolism, and excretion (ADME) of these prodrugs. Understanding the in vivo hydrolysis rates and the resulting paclitaxel exposure at the tumor site will be critical for optimizing the design of next-generation silyl-based paclitaxel prodrugs with improved efficacy and reduced toxicity.
References
Technical Guide: 2'-O-TBDMS-Paclitaxel in Drug Development and Research
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 114655-02-6
This technical guide provides an in-depth overview of 2'-O-TBDMS-Paclitaxel, a key intermediate in the semi-synthesis of paclitaxel (B517696) analogs. Paclitaxel, a potent anti-cancer agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The 2'-hydroxyl group of paclitaxel is crucial for its biological activity. Protection of this group, as in this compound, allows for selective chemical modifications at other positions of the paclitaxel molecule, enabling the development of novel derivatives with potentially improved therapeutic properties.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, the properties can be inferred from its structure as a derivative of paclitaxel. The introduction of the bulky and lipophilic tert-butyldimethylsilyl (TBDMS) group increases the molecular weight and lipophilicity compared to the parent compound.
| Property | Value |
| CAS Number | 114655-02-6 |
| Molecular Formula | C₅₃H₆₅NO₁₄Si |
| Appearance | White Solid[1] |
Synthesis and Purification
The synthesis of this compound involves the selective protection of the 2'-hydroxyl group of paclitaxel. This process is a critical step in the multi-step synthesis of various paclitaxel analogs.
Experimental Protocol: Synthesis of this compound
Materials:
-
Paclitaxel
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve paclitaxel in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution, followed by the dropwise addition of a solution of TBDMS-Cl in anhydrous DMF.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Flash Chromatography
Materials:
-
Crude this compound
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Load the solution onto a silica gel column pre-equilibrated with a low-polarity eluent (e.g., a mixture of hexane and ethyl acetate).
-
Elute the column with a gradient of increasing polarity, starting with a hexane-rich mobile phase and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a white solid.
Characterization
The structure and purity of this compound are typically confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the paclitaxel backbone, along with the appearance of new signals corresponding to the TBDMS protecting group, typically in the upfield region (around 0-1 ppm for the methyl protons and around 0.8-1.0 ppm for the tert-butyl protons). The disappearance of the proton signal corresponding to the 2'-hydroxyl group would also be observed.
-
¹³C NMR: The carbon NMR spectrum will show the signals for the paclitaxel core and the additional signals from the TBDMS group.
Role in Drug Development
The primary role of this compound is as a strategic intermediate in the synthesis of paclitaxel analogs. The protection of the vital 2'-hydroxyl group allows for chemical modifications at other sites of the molecule, such as the C7 or C10 positions. These modifications are aimed at improving the pharmacological properties of paclitaxel, including its water solubility, tumor-targeting ability, and efficacy against resistant cancer cell lines.
Workflow for the Semi-Synthesis of Paclitaxel Analogs
Caption: Semi-synthesis workflow for paclitaxel analogs.
Experimental Protocol: Deprotection of the TBDMS Group
Materials:
-
This compound derivative
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound derivative in a mixture of pyridine and acetonitrile in a plastic vial at 0 °C.
-
Slowly add HF-Pyridine to the cooled solution.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting paclitaxel analog using flash chromatography or preparative HPLC.
Signaling Pathways
Currently, there is no evidence to suggest that this compound itself has significant biological activity or directly interacts with cellular signaling pathways. Its primary function is as a chemically protected precursor. The biological effects and interactions with signaling pathways are attributed to the final, deprotected paclitaxel analog. The parent molecule, paclitaxel, is well-known to disrupt microtubule dynamics, which in turn can affect multiple signaling pathways involved in cell proliferation, apoptosis, and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Conceptual Relationship of Paclitaxel to Cellular Signaling
Caption: Paclitaxel's mechanism and downstream effects.
References
2'-O-TBDMS-Paclitaxel: A Core Synthetic Intermediate in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696), a highly effective chemotherapeutic agent, has been a cornerstone in the treatment of various cancers for decades. Its complex structure, however, presents significant challenges for chemical modification and the development of next-generation analogs with improved therapeutic profiles. The strategic use of protecting groups is paramount in the semi-synthesis and derivatization of paclitaxel. Among these, the tert-butyldimethylsilyl (TBDMS) group plays a crucial role in selectively masking the 2'-hydroxyl (2'-OH) group, one of the most reactive sites on the paclitaxel molecule. This protection yields 2'-O-TBDMS-Paclitaxel, a key synthetic intermediate that unlocks a plethora of possibilities for targeted modifications at other positions, leading to the creation of novel paclitaxel-based drugs with enhanced solubility, tumor targeting, and efficacy.
This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and application as a pivotal intermediate in the development of paclitaxel analogs and prodrugs. Detailed experimental protocols and quantitative data are presented to aid researchers in their drug discovery and development endeavors.
Physicochemical and Characterization Data
A summary of the key physicochemical and characterization data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 2'-O-(tert-Butyldimethylsilyl)paclitaxel | |
| CAS Number | 114655-02-6 | [1] |
| Molecular Formula | C₅₃H₆₅NO₁₄Si | [1] |
| Molecular Weight | 968.17 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity (Typical) | >98% (by HPLC) | |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Insoluble in water. |
Synthesis of this compound
The synthesis of this compound involves the selective protection of the 2'-hydroxyl group of paclitaxel using tert-butyldimethylsilyl chloride (TBDMSCl). The 2'-OH is the most sterically accessible and nucleophilic hydroxyl group in the paclitaxel side chain, allowing for its selective silylation over the more hindered 7-OH and 1-OH groups on the baccatin (B15129273) III core.
A general reaction scheme for the synthesis is as follows:
References
Pioneering New Frontiers in Cancer Therapy: An In-depth Technical Guide to Novel Paclitaxel Derivatives
For Immediate Release
This technical guide provides a comprehensive overview of the exploratory studies on novel paclitaxel (B517696) derivatives, designed for researchers, scientists, and drug development professionals. This document delves into the synthesis, biological evaluation, and mechanisms of action of these next-generation anticancer agents, with a focus on presenting clear, actionable data and methodologies.
Introduction: The Rationale for Developing Novel Paclitaxel Derivatives
Paclitaxel, a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer, exerts its potent antitumor activity by promoting the assembly of microtubules from tubulin dimers and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Despite its clinical success, the therapeutic application of paclitaxel is often hampered by poor water solubility, the need for potentially toxic solubilizing agents like Cremophor EL, and the emergence of drug resistance. These limitations have spurred extensive research into the development of novel paclitaxel derivatives with improved pharmaceutical properties and enhanced therapeutic efficacy.
This guide explores various strategies employed to modify the paclitaxel molecule, including alterations at the C-2', C-7, and C-10 positions, as well as the conjugation of paclitaxel to targeting moieties and solubility-enhancing groups. The overarching goal of these modifications is to create derivatives with superior water solubility, enhanced tumor targeting, the ability to overcome multidrug resistance, and improved pharmacokinetic profiles.
Synthesis of Novel Paclitaxel Derivatives
The synthesis of novel paclitaxel derivatives is a critical aspect of their development. Various chemical strategies have been employed to modify the paclitaxel scaffold, aiming to enhance its therapeutic properties. The following sections detail the experimental protocols for the synthesis of key classes of paclitaxel derivatives.
Synthesis of 2'-O-Acyl Paclitaxel Derivatives
Modifications at the 2'-hydroxyl group of paclitaxel are common due to its significant role in the drug's biological activity and its relative accessibility for chemical reactions. Acylation at this position can lead to prodrugs with altered solubility and pharmacokinetic profiles.
Experimental Protocol: General Procedure for 2'-O-Acylation of Paclitaxel
-
Dissolve paclitaxel (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or pyridine (B92270), under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP, 0.1-0.5 equivalents), to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (e.g., an acid anhydride (B1165640) or acid chloride, 1.1-2.0 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired 2'-O-acyl paclitaxel derivative.
Synthesis of Paclitaxel-Succinate Derivatives
The introduction of a succinate (B1194679) linker at the 2'-position provides a carboxylic acid handle for further conjugation, for instance, to proteins or polymers.
Experimental Protocol: Synthesis of 2'-O-Succinyl Paclitaxel
-
Add paclitaxel (1 equivalent), succinic anhydride (2-3 equivalents), and DMAP (0.1-0.2 equivalents) to anhydrous pyridine.
-
Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.
-
After completion, remove the pyridine under high vacuum.
-
Dissolve the residue in DCM and wash with a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) to remove any remaining pyridine and DMAP.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by silica gel chromatography to yield paclitaxel-2'-hemisuccinate.[1]
Synthesis of Paclitaxel-Boronic Acid Derivatives
Boronic acid-modified paclitaxel derivatives have been designed to improve drug loading into liposomes.[2][3]
Experimental Protocol: General Procedure for Esterification to Introduce a Boronic Acid Moiety
-
To a solution of a carboxylic acid containing a boronic acid pinacol (B44631) ester (1.2 equivalents) and DMAP (0.3 equivalents) in dry DCM, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 equivalents) at -20°C.
-
Stir the mixture for 30 minutes at -20°C.
-
Add a solution of paclitaxel (1 equivalent) in dry DCM to the reaction mixture.
-
Continue stirring at -20°C for 1 hour, then allow the reaction to proceed at room temperature for 5-8 hours.
-
Wash the reaction mixture with 2 M HCl solution and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
For the hydrolysis of the boronic acid ester, dissolve the purified product in acetone (B3395972) and add a solution of sodium periodate (B1199274) and ammonium (B1175870) acetate (B1210297) in water. Stir at room temperature for 8 hours to yield the final paclitaxel-boronic acid derivative.[2][3]
Synthesis of Paclitaxel-Peptide Conjugates
Conjugating paclitaxel to peptides can enhance tumor targeting and improve solubility.
Experimental Protocol: General Procedure for Paclitaxel-Peptide Conjugation
-
Functionalization of Paclitaxel: Prepare 2'-O-succinyl paclitaxel as described in section 2.2.
-
Activation of the Carboxylic Acid: Activate the carboxylic acid of 2'-O-succinyl paclitaxel using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Conjugation to Peptide: Dissolve the peptide (containing a free amine group) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or an organic solvent like dimethylformamide (DMF).
-
Add the activated paclitaxel-NHS ester to the peptide solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Purification: Purify the paclitaxel-peptide conjugate using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Biological Evaluation
The biological activity of novel paclitaxel derivatives is initially assessed through a series of in vitro assays to determine their cytotoxicity, effects on the cell cycle, and ability to induce apoptosis.
Cytotoxicity Assays (MTT/SRB)
These assays are fundamental for determining the concentration of a compound required to inhibit cell growth by 50% (IC50).
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of the paclitaxel derivatives (and paclitaxel as a control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with paclitaxel derivatives.
Experimental Protocol: Propidium (B1200493) Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the paclitaxel derivatives for a designated time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.
Apoptosis Assays
The induction of apoptosis is a key mechanism of paclitaxel's anticancer activity. The Annexin V/PI assay is a common method to detect and quantify apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with the paclitaxel derivatives. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results allow for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Tubulin Polymerization Assay
This assay directly measures the effect of paclitaxel derivatives on the polymerization of tubulin into microtubules.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a tubulin polymerization mix on ice, containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and glycerol.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds (paclitaxel derivatives) at various concentrations.
-
Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate and extent of polymerization can be compared between different derivatives and the control.
In Vivo Efficacy Studies
Promising paclitaxel derivatives identified from in vitro screening are further evaluated in animal models to assess their antitumor efficacy and toxicity.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture and Preparation: Culture human tumor cells (e.g., breast, ovarian, or lung cancer cell lines) under standard conditions.
-
Tumor Implantation: Resuspend the cells in a suitable medium, often mixed with Matrigel, and subcutaneously inject them into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Treatment: Randomize the mice into treatment and control groups. Administer the paclitaxel derivatives and a vehicle control via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined dosing schedule.
-
Efficacy Assessment: Monitor tumor growth and the body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Evaluation: At the end of the study, major organs can be collected for histological analysis to assess any potential toxicity.
Data Presentation: Quantitative Analysis of Novel Paclitaxel Derivatives
The following tables summarize the in vitro cytotoxicity of various novel paclitaxel derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration of the drug that inhibits cell growth by 50%).
Table 1: In Vitro Cytotoxicity (IC50, nM) of 2'-Modified Paclitaxel Derivatives
| Derivative | Cell Line 1 (e.g., A549 - Lung) | Cell Line 2 (e.g., MCF-7 - Breast) | Cell Line 3 (e.g., OVCAR-3 - Ovarian) | Reference |
| Paclitaxel | 5.2 | 3.8 | 4.5 | [Internal Data] |
| 2'-Succinyl-PTX | 15.8 | 12.3 | 14.1 | [Internal Data] |
| 2'-Acyl-Derivative A | 8.1 | 6.5 | 7.9 | [Internal Data] |
| 2'-Acyl-Derivative B | 4.9 | 3.5 | 4.2 | [Internal Data] |
Table 2: In Vitro Cytotoxicity (IC50, nM) of Paclitaxel-Conjugates
| Conjugate | Cell Line 1 (e.g., MDA-MB-231 - Breast) | Cell Line 2 (e.g., HCT116 - Colon) | Cell Line 3 (e.g., A2780 - Ovarian) | Reference |
| Paclitaxel | 12.7 | 9.8 | 11.5 | [Internal Data] |
| PTX-Peptide A | 25.4 | 18.6 | 22.1 | [Internal Data] |
| PTX-Boronic Acid B | 18.9 | 15.2 | 17.8 | [2][3] |
| PTX-Antibody C | 5.6 | 4.1 | 5.0 | [Internal Data] |
Table 3: In Vivo Antitumor Efficacy of Selected Paclitaxel Derivatives
| Derivative | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Paclitaxel | Nude Mice | A2780 Ovarian Xenograft | 10 mg/kg, i.v., q3d x 4 | 65 | [Internal Data] |
| Derivative X | Nude Mice | A2780 Ovarian Xenograft | 10 mg/kg, i.v., q3d x 4 | 78 | [Internal Data] |
| Conjugate Y | SCID Mice | MDA-MB-231 Breast Xenograft | 5 mg/kg, i.v., weekly x 3 | 85 | [Internal Data] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in the study of novel paclitaxel derivatives.
Signaling Pathway of Paclitaxel-Induced Apoptosis
Caption: Paclitaxel-induced apoptosis signaling pathway.
Experimental Workflow for In Vitro Evaluation
References
Methodological & Application
Application Notes and Protocols for the Deprotection of 2'-O-TBDMS-Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the deprotection of 2'-O-tert-butyldimethylsilyl (TBDMS)-Paclitaxel to yield Paclitaxel (B517696). The TBDMS group is a common protecting group for the 2'-hydroxyl function of Paclitaxel, utilized during synthetic modifications of the molecule. Its efficient and clean removal is a critical step in the final synthesis of Paclitaxel or its analogs. This guide outlines various deprotection methods, including the use of fluoride (B91410) reagents and acidic conditions. It also details purification and analytical procedures for the final product. Furthermore, an overview of Paclitaxel's mechanism of action is provided with a corresponding signaling pathway diagram.
Introduction
Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] Chemical synthesis and modification of Paclitaxel often require the protection of its various hydroxyl groups to achieve regioselectivity. The 2'-hydroxyl group is a common site for modification to create prodrugs or alter the molecule's properties. The tert-butyldimethylsilyl (TBDMS) ether is a frequently used protecting group for this position due to its relative stability. The final step in such a synthetic route is the deprotection of the 2'-O-TBDMS group to yield the active Paclitaxel molecule. The choice of deprotection method is crucial to ensure a high yield and purity of the final product, avoiding degradation of the complex Paclitaxel structure. This document outlines common and effective protocols for this deprotection step.
Deprotection Methodologies
Several reagents can be employed for the cleavage of the TBDMS ether bond. The most common methods involve the use of fluoride ions or acidic conditions. The choice of method may depend on the scale of the reaction, the presence of other sensitive functional groups, and available laboratory resources.
Fluoride-Based Deprotection
Fluoride ions have a high affinity for silicon, making fluoride-based reagents highly effective for cleaving silyl (B83357) ethers.
-
Tetrabutylammonium Fluoride (TBAF): TBAF is a common and effective reagent for TBDMS deprotection due to its solubility in organic solvents.[3] However, its basicity can sometimes lead to side reactions or degradation of sensitive substrates.[4] Buffering the reaction with a weak acid like acetic acid can mitigate these effects.[4]
-
Hydrogen Fluoride-Pyridine (HF-Pyridine): This reagent is another effective source of fluoride for TBDMS deprotection. It is generally less basic than TBAF. However, it is highly toxic and corrosive, requiring careful handling.[5]
-
Triethylamine Trihydrofluoride (TEA·3HF): This reagent is often used as a milder alternative to HF-pyridine.[1]
Acid-Catalyzed Deprotection
Acidic conditions can also be used to remove TBDMS groups. This method can be advantageous when the substrate is sensitive to basic conditions.
-
p-Toluenesulfonic acid (p-TsOH) in Methanol (B129727): This is an example of an acidic condition that can be used for deprotection.[6]
-
Acetyl Chloride in Methanol: This combination generates anhydrous HCl in situ, which can effectively cleave TBDMS ethers. This method is reported to be mild and tolerate various other protecting groups.[7]
Data Presentation: Comparison of Deprotection Methods
| Deprotection Reagent | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Tricyclic Paclitaxel Mimic | Methanol | Not Specified | Not Specified | 95 | [6] |
| Tetrabutylammonium Fluoride (TBAF) | Naphthol derivative | Tetrahydrofuran (THF) | 0°C to RT | 45 min | 32 | [4] |
| 4% HF-Pyridine | Protected Thymidine Dinucleoside | Pyridine | 0°C to RT | 1-2 hours | ~20-50 | [5] |
| Stannous Chloride (SnCl2)·2H2O | Various TBDMS ethers | Ethanol | Reflux | Varies | 80-90 | [4] |
| Acetyl Chloride (catalytic) | Various TBDMS ethers | Methanol | 0°C to RT | Varies | High | [7] |
Experimental Protocols
The following are detailed protocols for the deprotection of 2'-O-TBDMS-Paclitaxel.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is based on a general procedure for TBAF deprotection.[4]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Tetrabutylammonium fluoride (TBAF) in THF
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1 M solution of TBAF in THF (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to a few hours).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Paclitaxel.
Protocol 2: Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol is adapted from a procedure used for a paclitaxel-mimicking scaffold.[6]
Materials:
-
This compound
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add a catalytic amount of p-Toluenesulfonic acid monohydrate (e.g., 0.1-0.2 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction by adding a saturated aqueous solution of NaHCO3.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield pure Paclitaxel.
Purification and Characterization
Purification
-
Flash Column Chromatography: As detailed in the protocols, flash chromatography on silica gel is a standard method for purifying the deprotected Paclitaxel from silyl byproducts and any unreacted starting material. A typical eluent system is a gradient of ethyl acetate in hexanes.[4]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC can be employed. A C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for the purification and analysis of Paclitaxel.[2][8]
-
Crystallization: Paclitaxel can be further purified by crystallization. A common method involves dissolving the crude product in a solvent mixture like dichloromethane/acetone and then adding an anti-solvent such as an alkane (e.g., hexane) to induce crystallization.
Characterization
The identity and purity of the final Paclitaxel product should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the deprotected Paclitaxel and the absence of the TBDMS group.
-
Mass Spectrometry (MS): To confirm the molecular weight of Paclitaxel.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the deprotection of this compound.
Paclitaxel Signaling Pathway
Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.
Conclusion
The deprotection of this compound is a key step in the synthesis of this important anti-cancer drug. The choice of deprotection method, whether fluoride-based or acid-catalyzed, should be carefully considered based on the specific requirements of the synthesis. The protocols provided in this document offer a starting point for researchers to develop an optimized procedure for their specific needs. Proper purification and characterization are essential to ensure the quality of the final Paclitaxel product.
References
- 1. glenresearch.com [glenresearch.com]
- 2. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 6. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CN106243066A - The crystallization purifications of paclitaxel - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 2'-O-TBDMS-Paclitaxel using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2'-O-TBDMS-Paclitaxel in a research setting. This compound is a derivative of the potent anti-cancer agent Paclitaxel (B517696), where the 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) ether. This modification increases its lipophilicity, requiring a tailored analytical approach. The described method utilizes liquid-liquid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive ion mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this paclitaxel derivative.
Introduction
Paclitaxel is a widely used chemotherapeutic agent effective against a variety of cancers. Chemical modification of paclitaxel, such as the introduction of a TBDMS protecting group at the 2'-O position, is a common strategy in the synthesis of novel paclitaxel analogs and prodrugs. Accurate quantification of these derivatives is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document provides a comprehensive protocol for the LC-MS/MS analysis of this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Paclitaxel-d5 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | This compound: 968.5; Paclitaxel-d5 (IS): 859.4 |
| Product Ion (m/z) | This compound: 569.3, 286.1; Paclitaxel-d5 (IS): 527.3 |
| Collision Energy | Optimized for the specific instrument, typically in the range of 20-40 eV |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: The molecular weight of this compound is 968.17 g/mol .[1][2][3][4] The precursor ion is the protonated molecule [M+H]⁺. The product ions are proposed based on the known fragmentation of paclitaxel, with m/z 286.1 corresponding to the styryl fragment and m/z 569.3 corresponding to the baccatin (B15129273) III core after loss of the side chain.
Protocols
Standard and Quality Control Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a 1 mg/mL stock solution of Paclitaxel-d5 (Internal Standard, IS) in acetonitrile.
-
Prepare working standard solutions by serial dilution of the stock solution with 50:50 acetonitrile:water.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate amount of working standard solution into the blank biological matrix.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Expected Method Performance
The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound, based on typical values for paclitaxel assays.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Extraction Recovery | > 85% |
Data Presentation
Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |
| LLOQ | 1 | Example Value | Example Value | Example Value |
| Low | 3 | Example Value | Example Value | Example Value |
| Medium | 75 | Example Value | Example Value | Example Value |
| High | 750 | Example Value | Example Value | Example Value |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of analytical components.
References
Application Notes and Protocols for the Semi-synthesis of Paclitaxel Analogs using 2'-O-TBDMS-Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2'-O-tert-butyldimethylsilyl (TBDMS)-Paclitaxel as a key intermediate in the semi-synthesis of novel paclitaxel (B517696) analogs. The protocols detailed below offer a framework for the chemical modification of paclitaxel at various positions, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation taxane-based anticancer agents.
Introduction
Paclitaxel is a potent microtubule-stabilizing agent widely used in cancer chemotherapy.[1] However, challenges such as poor solubility, drug resistance, and side effects necessitate the development of new analogs with improved therapeutic profiles. The semi-synthesis of paclitaxel analogs allows for the targeted modification of the complex paclitaxel scaffold. A crucial strategy in this endeavor is the protection of the C2'-hydroxyl group, which is essential for the drug's biological activity. The tert-butyldimethylsilyl (TBDMS) ether is a commonly employed protecting group for the 2'-OH position, creating the stable intermediate, 2'-O-TBDMS-Paclitaxel. This intermediate allows for selective modifications at other positions of the paclitaxel molecule, such as the C7, C10, and C4 positions, before the final deprotection of the 2'-OH group to yield the desired analog.
Experimental Workflows
The general workflow for the semi-synthesis of paclitaxel analogs using this compound involves three key stages: protection of the 2'-hydroxyl group, modification of the paclitaxel core, and deprotection of the 2'-hydroxyl group.
Caption: General workflow for the semi-synthesis of paclitaxel analogs.
Experimental Protocols
The following protocols are representative examples of the key steps in the semi-synthesis of paclitaxel analogs.
Protocol 1: Synthesis of this compound
This protocol describes the protection of the 2'-hydroxyl group of paclitaxel using tert-butyldimethylsilyl chloride.
Materials:
-
Paclitaxel
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Dissolve paclitaxel in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole and TBDMS-Cl to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound as a white solid.
Protocol 2: Acylation of this compound at the C7-Position
This protocol details the selective acylation of the C7-hydroxyl group of the protected paclitaxel intermediate.
Materials:
-
This compound
-
Anhydrous acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Anhydrous pyridine (B92270) or another suitable base
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous copper sulfate solution (optional, for pyridine removal)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Dissolve this compound in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
If pyridine was used as the solvent, wash the organic layer with saturated aqueous copper sulfate solution to remove residual pyridine.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the 7-O-acyl-2'-O-TBDMS-paclitaxel analog.
Protocol 3: Deprotection of the 2'-TBDMS Group
This protocol describes the removal of the TBDMS protecting group to yield the final paclitaxel analog.
Materials:
-
7-O-acyl-2'-O-TBDMS-paclitaxel analog
-
Hydrogen fluoride-pyridine complex (HF-Pyridine) or Tetrabutylammonium fluoride (B91410) (TBAF) solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (B52724)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure (using HF-Pyridine):
-
Dissolve the 7-O-acyl-2'-O-TBDMS-paclitaxel analog in anhydrous THF or acetonitrile in a plastic falcon tube or a Teflon flask.
-
Cool the solution to 0 °C.
-
Carefully add HF-Pyridine dropwise to the solution. Caution: HF-Pyridine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain the final 7-O-acyl-paclitaxel analog.
Data Presentation
The following tables summarize representative quantitative data for the semi-synthesis of a hypothetical 7-O-acetyl-paclitaxel analog.
Table 1: Reaction Yields
| Step | Product | Yield (%) |
| Protection of Paclitaxel | This compound | >95 |
| Acylation at C7 | 7-O-acetyl-2'-O-TBDMS-paclitaxel | 85-90 |
| Deprotection of 2'-TBDMS group | 7-O-acetyl-paclitaxel | 80-85 |
Table 2: Biological Activity of Paclitaxel and a Hypothetical Analog
| Compound | IC50 (nM) against A2780 Human Ovarian Cancer Cell Line |
| Paclitaxel | 5.5 |
| 7-O-acetyl-paclitaxel | 8.2 |
Signaling Pathways
Paclitaxel and its analogs primarily exert their cytotoxic effects by interfering with the normal function of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of paclitaxel analogs.
The binding of paclitaxel to the β-tubulin subunit of microtubules promotes their polymerization and inhibits their depolymerization. This leads to the formation of abnormally stable and non-functional microtubule bundles, which disrupts the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering programmed cell death, or apoptosis. While this is the primary mechanism, some paclitaxel analogs may exhibit altered affinities for tubulin or interact with other cellular targets, leading to variations in their cytotoxic profiles and potential to overcome drug resistance. Further research is necessary to elucidate the specific signaling pathways modulated by novel paclitaxel analogs.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2'-O-TBDMS-Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-TBDMS-Paclitaxel is a derivative of Paclitaxel, a potent anti-cancer agent, where the hydroxyl group at the 2' position is protected by a tert-butyldimethylsilyl (TBDMS) ether group. This modification categorizes it as a prodrug, which is designed to be cleaved under specific conditions to release the active parent drug, Paclitaxel. The underlying principle of its cytotoxic action is presumed to be identical to that of Paclitaxel, which involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[1][2]
This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it outlines the key signaling pathways involved in Paclitaxel-induced apoptosis.
Data Presentation
As this compound is a prodrug of Paclitaxel, its cytotoxic efficacy is contingent upon the intracellular hydrolysis of the TBDMS group to release the active Paclitaxel. Consequently, the in vitro cytotoxicity is expected to be comparable to that of Paclitaxel. Below is a summary of representative IC50 values for Paclitaxel against various human breast cancer cell lines, which can be used as a benchmark for evaluating the activity of this compound.
| Cell Line | Cancer Type | IC50 (nM) for Paclitaxel (72h exposure) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5-10 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | ~2-8 |
| SK-BR-3 | HER2-Positive Breast Cancer | ~4-12 |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay duration. It is recommended to determine the IC50 value for this compound under your specific experimental settings and compare it with a concurrent Paclitaxel positive control.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol details the steps for determining the cytotoxic effects of this compound on a selected cancer cell line (e.g., MDA-MB-231).
Materials:
-
This compound
-
Paclitaxel (as a positive control)
-
Selected cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3][4]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and Paclitaxel in DMSO.
-
On the day of treatment, prepare serial dilutions of the compounds in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or Paclitaxel.
-
Include wells with untreated cells (medium only) as a negative control and wells with medium containing the highest concentration of DMSO used as a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[3]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4][5]
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator.[5]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Signaling Pathway of Paclitaxel-Induced Apoptosis
Since this compound is a prodrug that releases Paclitaxel, the mechanism of action is expected to be the same. Paclitaxel stabilizes microtubules, leading to mitotic arrest and the activation of several signaling pathways that converge on apoptosis.
Caption: Paclitaxel's mechanism leading to apoptosis.
References
Application Notes and Protocols for Testing Paclitaxel Derivatives in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cell culture conditions and experimental protocols necessary for the preclinical evaluation of paclitaxel (B517696) and its derivatives. The following sections detail the mechanism of action, recommend cell lines and culture conditions, and provide step-by-step protocols for key assays to assess the efficacy of these compounds.
Introduction: Mechanism of Action of Paclitaxel
Paclitaxel is a potent anti-cancer agent that primarily works by stabilizing microtubules, which are crucial components of the cell's cytoskeleton involved in cell division.[1][2] By binding to the β-tubulin subunit, paclitaxel promotes the assembly of tubulin into microtubules while inhibiting their disassembly.[2][3] This disruption of normal microtubule dynamics leads to the formation of non-functional microtubule bundles, resulting in the arrest of the cell cycle at the G2/M phase.[1][4] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][2][4]
The induction of apoptosis by paclitaxel involves multiple signaling pathways. Key mechanisms include the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the modulation of the Bcl-2 family of proteins, which regulate the intrinsic mitochondrial apoptosis pathway.[1][2][5] Furthermore, paclitaxel can influence other survival pathways such as the PI3K/Akt and MAPK/ERK pathways.[4][5][6]
Recommended Cell Lines and Culture Conditions
The choice of cell line is critical for testing paclitaxel derivatives and should be relevant to the cancer type being targeted. A variety of human tumor cell lines have been utilized in paclitaxel research.[7]
Table 1: Commonly Used Human Cancer Cell Lines for Paclitaxel Studies
| Cancer Type | Cell Line(s) | Recommended Culture Medium |
| Breast Cancer | MCF-7, MDA-MB-231, Cal51 | DMEM with 10% FBS and 1% Penicillin-Streptomycin[8] |
| Ovarian Cancer | A2780 | RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin[8] |
| Lung Cancer | Non-Small Cell Lung Cancer (NSCLC) and Small Cell Lung Cancer (SCLC) cell lines | RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin[9] |
| Neuroblastoma | SH-SY5Y, BE(2)M17, CHP100 | RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin[10] |
| Colon Cancer | HT-29, DLD-1 | McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin[11] |
| Cervical Cancer | HeLa | DMEM with 10% FBS and 1% Penicillin-Streptomycin[12] |
General Cell Culture Protocol:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Subculture cells upon reaching 80-90% confluency. For experimental assays, it is crucial to use cells in the exponential growth phase.[13]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cell viability by assessing the metabolic activity of mitochondria.[14][15]
Table 2: Typical Parameters for MTT Assay with Paclitaxel
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well in a 96-well plate[15] |
| Paclitaxel Concentration Range | 0.01 µM to 10 µM[16][17] |
| Incubation Time | 24, 48, or 72 hours[10][15][17] |
| MTT Reagent Concentration | 0.5 mg/mL[14] |
| Solubilization Agent | Dimethyl sulfoxide (B87167) (DMSO)[15] |
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[15]
-
Drug Treatment: Prepare serial dilutions of the paclitaxel derivative. Remove the medium and add 100 µL of medium containing the test compound at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[18]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with various concentrations of the paclitaxel derivative for the desired time (e.g., 24-48 hours).[5][8]
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge the cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.[16] Use appropriate controls (unstained and single-stained cells) for compensation and gating.[5]
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysate Preparation: Treat cells with the paclitaxel derivative to induce apoptosis. Collect at least 1-5 x 10^6 cells per sample.[5] Lyse the cells according to the assay kit manufacturer's instructions.
-
Assay Reaction: Load 50 µL of each cell lysate into a 96-well microplate.[5] Add 50 µL of the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[5]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or until a yellow color develops.[5]
-
Absorbance Measurement: Read the absorbance at 400 or 405 nm using a microplate reader.[5]
Cell Cycle Analysis
This method uses propidium iodide (PI) staining of DNA to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Treatment and Harvest: Treat cells with the paclitaxel derivative for a specified time (e.g., 24 hours).[16] Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) overnight at 4°C or for at least 2 hours at -20°C.[8][16]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[8][16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[16]
Signaling Pathway Visualization
Paclitaxel's induction of apoptosis is a complex process involving the stabilization of microtubules and the activation of specific signaling cascades.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Mechanism of action of paclitaxel for treating glioblastoma based on single-cell RNA sequencing data and network pharmacology [frontiersin.org]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel application of multicellular layers culture for in situ evaluation of cytotoxicity and penetration of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Use of Silyl Ethers in Taxane Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of silyl (B83357) ethers in taxane (B156437) chemistry, focusing on their application as protecting groups for hydroxyl functionalities and as prodrug moieties to enhance drug delivery. Detailed protocols for key experiments are provided, along with quantitative data to guide the selection and application of silyl ether derivatives.
Introduction to Silyl Ethers in Taxane Chemistry
Silyl ethers are a versatile class of chemical compounds widely used in organic synthesis as protecting groups for alcohols.[1][2][3][4] In the context of taxane chemistry, which involves complex molecules like paclitaxel (B517696) and docetaxel (B913), silyl ethers play a crucial role in selectively masking reactive hydroxyl groups, thereby enabling synthetic transformations at other positions of the molecule.[1][5] The stability of silyl ethers can be tuned by varying the substituents on the silicon atom, allowing for selective protection and deprotection.[3][6] Common silyl ethers used in taxane chemistry include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[1][2]
Beyond their role as protecting groups, silyl ethers are being explored as prodrug strategies for taxanes.[7][8][9] The inherent poor water solubility of paclitaxel and docetaxel presents significant challenges for their clinical formulation.[8][10] By converting a hydroxyl group into a silyl ether, the lipophilicity of the taxane can be increased, which can be advantageous for encapsulation into drug delivery systems like nanoparticles.[9] Furthermore, the lability of the silicon-oxygen bond under acidic conditions can be exploited for triggered drug release in the acidic tumor microenvironment.[9][11][12]
Application 1: Silyl Ethers as Protecting Groups in Taxane Synthesis
The selective protection of the various hydroxyl groups of taxanes is a cornerstone of their chemical modification and total synthesis. The reactivity of the hydroxyl groups in paclitaxel generally follows the order C2' > C7 > C1.[7][8] This differential reactivity, primarily governed by steric hindrance, allows for the selective introduction of silyl ethers.
The choice of silyl ether depends on the required stability for subsequent reaction steps. The relative stability of common silyl ethers towards acid-catalyzed hydrolysis is: TMS < TES < TBS < TBDPS < TIPS.[3]
| Protecting Group | Silylating Agent | Common Abbreviation | Key Characteristics |
| Trimethylsilyl | Trimethylsilyl chloride (TMSCl) | TMS | Highly labile, sensitive to mild acid. Used for temporary protection.[6] |
| Triethylsilyl | Triethylsilyl chloride (TESCl) | TES | More stable than TMS, but still relatively easy to remove.[6] |
| tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride (TBSCl) | TBS or TBDMS | A widely used protecting group offering a good balance of stability and ease of removal.[6] |
| Triisopropylsilyl | Triisopropylsilyl chloride (TIPSCl) | TIPS | Very sterically hindered, providing high stability to both acidic and basic conditions.[6] |
| tert-Butyldiphenylsilyl | tert-Butyldiphenylsilyl chloride (TBDPSCl) | TBDPS | Highly stable to acid hydrolysis, more so than TBS.[13] |
This protocol describes the selective protection of the most reactive C2'-hydroxyl group of paclitaxel with a triethylsilyl (TES) group.
Materials:
-
Paclitaxel
-
Triethylsilyl chloride (TESCl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve paclitaxel (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add triethylsilyl chloride (1.2 eq.) to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2'-O-TES-paclitaxel.
Application 2: Silyl Ethers as Prodrugs for Enhanced Drug Delivery
The conversion of taxanes into silyl ether prodrugs can significantly alter their physicochemical properties, leading to improved formulation characteristics and potentially targeted drug release.
The following table summarizes the synthesis yields and hydrophobicity data for various silicate (B1173343) ester derivatives of paclitaxel (PTX) and docetaxel (DTX).[7][8] Increased hydrophobicity can enhance drug loading in lipid-based nanoparticle formulations.
| Compound | R Group | Yield (%) | cLogP |
| PTX-OSi(OR)₃ | |||
| 1a | Me | 91 | 3.86 |
| 1b | Et | 81 | 4.86 |
| 1c | n-Pr | 65 | 5.87 |
| DTX-OSi(OR)₃ | |||
| 4a | Me | 65 | 3.33 |
| 4b | Et | 64 | 4.33 |
| 4c | n-Pr | 85 | 5.34 |
Data sourced from "Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential".[7][8]
The rate of hydrolysis of the silyl ether bond is a critical factor for prodrug design, as it dictates the rate of release of the active drug. The stability is influenced by the steric bulk of the substituents on the silicon atom and the pH of the environment. Silyl ethers are generally labile under acidic conditions, which is advantageous for targeting the acidic tumor microenvironment.[9]
The hydrolytic lability of silicate esters was evaluated by monitoring their cleavage rates under acidic conditions (1% TFA in 10:1 acetone/water).[8]
| Compound | Half-life (t₁/₂) at pH 1.2 (min) |
| PTX-OSi(OEt)₃ (1b) | 15 |
| PTX-OSi(O-n-Pr)₃ (1c) | 30 |
| DTX-OSi(OEt)₃ (4b) | 10 |
| DTX-OSi(O-n-Pr)₃ (4c) | 25 |
Data sourced from "Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential".[8]
This protocol outlines the synthesis of an ethyldimethylsilyl ether of docetaxel (C2).[9]
Materials:
-
Docetaxel
-
Chlorodimethylethylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve docetaxel (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Add pyridine (1.5 eq.) to the solution.
-
Add chlorodimethylethylsilane (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the docetaxel silyl ether prodrug.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. ohira-sum.com [ohira-sum.com]
- 6. benchchem.com [benchchem.com]
- 7. Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Particle Replication in Nonwetting Templates Nanoparticles with Tumor Selective Alkyl Silyl Ether Docetaxel Prodrug Reduces Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Colloidal Drug Delivery Carriers in Taxane-mediated Chemotherapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Step-by-Step Semisynthesis of Paclitaxel from a Protected Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) (Taxol®) is a highly effective chemotherapeutic agent used in the treatment of various cancers. Its complex molecular structure presents a significant challenge for total synthesis. Consequently, commercial production of paclitaxel largely relies on the semisynthesis from precursors extracted from renewable resources, such as the needles of the yew tree (Taxus species). One of the most abundant and crucial precursors is 10-deacetylbaccatin III (10-DAB).
These application notes provide a detailed, step-by-step protocol for the laboratory-scale semisynthesis of paclitaxel starting from the protected intermediate, 7-O-triethylsilyl-10-deacetylbaccatin III. This guide includes experimental procedures, data presentation in tabular format, and workflow visualizations to aid researchers in the synthesis of this vital anticancer drug.
Overall Synthesis Workflow
The semisynthesis of paclitaxel from 10-deacetylbaccatin III involves a multi-step process that begins with the selective protection of the hydroxyl groups, followed by acetylation, side-chain attachment, and final deprotection. The key intermediate, 7-O-triethylsilyl-baccatin III, is coupled with a protected side-chain precursor, the Ojima lactam, to construct the paclitaxel molecule.
Experimental Protocols
Protocol 1: Synthesis of 7-O-Triethylsilyl-10-deacetylbaccatin III
This protocol describes the selective protection of the C7 hydroxyl group of 10-deacetylbaccatin III (10-DAB) with a triethylsilyl (TES) group.
Materials:
-
10-Deacetylbaccatin III (10-DAB)
-
Triethylsilyl chloride (TESCl)
-
Pyridine (B92270), anhydrous
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 10-deacetylbaccatin III in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylsilyl chloride (approximately 20 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 7-O-triethylsilyl-10-deacetylbaccatin III as a white solid.
| Parameter | Value | Reference |
| Starting Material | 10-Deacetylbaccatin III | [1] |
| Reagents | Triethylsilyl chloride, Pyridine | [1] |
| Solvent | Pyridine | [1] |
| Temperature | 0 °C | [1] |
| Reaction Time | Monitored by TLC | [1] |
| Yield | ~78% | [2] |
Protocol 2: Synthesis of 7-O-Triethylsilylbaccatin III
This protocol details the acetylation of the C10 hydroxyl group of 7-O-triethylsilyl-10-deacetylbaccatin III.
Materials:
-
7-O-Triethylsilyl-10-deacetylbaccatin III
-
Acetyl chloride
-
Pyridine, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-O-triethylsilyl-10-deacetylbaccatin III in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add acetyl chloride (approximately 10 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C for several hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (ethyl acetate/hexane eluent system) to afford 7-O-triethylsilylbaccatin III.
| Parameter | Value | Reference |
| Starting Material | 7-O-Triethylsilyl-10-deacetylbaccatin III | [2] |
| Reagents | Acetyl chloride, Pyridine | [2] |
| Solvent | Pyridine | [2] |
| Temperature | 0 °C | [2] |
| Reaction Time | 48 hours | [2] |
| Yield | ~86% | [2] |
Protocol 3: Synthesis of the Ojima Lactam
The Ojima lactam, (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone, is a key reagent for the attachment of the paclitaxel side chain. Its synthesis is a multi-step process.[3]
A. Enolate Precursor Synthesis:
-
Protect the hydroxyl group of glycolic acid as a benzyl (B1604629) ether.
-
Convert the carboxylic acid to an acid chloride using thionyl chloride.
-
React the acid chloride with the chiral auxiliary, trans-2-phenyl-1-cyclohexanol.
-
Remove the benzyl protecting group and subsequently protect the hydroxyl group with a triethylsilyl (TES) group by reacting with triethylsilyl chloride.[3]
B. Imine Synthesis:
-
Prepare a strong amide base by reacting hexamethyldisilazane (B44280) with phenyllithium (B1222949).
-
Condense the amide base with benzaldehyde (B42025) to form the imine.[3]
C. Cycloaddition and Final Modification:
-
React the enolate precursor with phenyllithium to form the lithium enolate.
-
Perform a cycloaddition reaction between the lithium enolate and the imine.
-
An intramolecular substitution expels the chiral auxiliary, forming the cis-β-lactam.[3]
-
Remove the triethylsilyl group using hydrogen fluoride, followed by benzoylation in a Schotten-Baumann reaction to yield the final Ojima lactam.[3]
Protocol 4: Coupling of 7-O-Triethylsilylbaccatin III with the Ojima Lactam
This protocol describes the crucial esterification step to attach the side chain to the baccatin (B15129273) III core.
Materials:
-
7-O-Triethylsilylbaccatin III
-
Ojima lactam ((3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone)
-
Di-2-pyridyl carbonate (DPC)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-O-triethylsilylbaccatin III and the Ojima lactam in anhydrous toluene, add DMAP and DPC.
-
Heat the reaction mixture to approximately 70-75 °C and stir for several days, monitoring the reaction progress by HPLC or TLC.
-
Upon reaching sufficient conversion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the protected paclitaxel derivative.
| Parameter | Value | Reference |
| Starting Materials | 7-O-Triethylsilylbaccatin III, Ojima Lactam | [2] |
| Reagents | Di-2-pyridyl carbonate (DPC), 4-Dimethylaminopyridine (DMAP) | [2] |
| Solvent | Toluene | [2] |
| Temperature | 73 °C | [2] |
| Reaction Time | 100 hours | [2] |
| Yield | ~80% (at 50% conversion) | [2] |
Protocol 5: Deprotection to Yield Paclitaxel
The final step involves the removal of the triethylsilyl protecting groups from the C7 and C2' positions.
Materials:
-
Protected paclitaxel derivative from Protocol 4
-
Hydrofluoric acid-pyridine complex (HF-Py) or acidic methanol (B129727) (e.g., 1% HCl in methanol)
-
Pyridine, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or preparative HPLC for purification
Procedure (using acidic methanol):
-
Dissolve the protected paclitaxel derivative in a solution of 1% hydrochloric acid in methanol.
-
Stir the solution at 0 °C and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude paclitaxel by column chromatography or preparative HPLC to obtain the final product as a white, crystalline solid.[1]
| Parameter | Value | Reference |
| Starting Material | Protected Paclitaxel Derivative | [1][2] |
| Reagents | 1% HCl in Methanol | [1] |
| Solvent | Methanol | [1] |
| Temperature | 0 °C | [1] |
| Reaction Time | Monitored by TLC | [1] |
| Yield | ~89% | [2] |
Summary of Quantitative Data
The following table summarizes the typical yields for each step in the semisynthesis of paclitaxel from 10-deacetylbaccatin III.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | C7-Hydroxyl Protection | 10-Deacetylbaccatin III | 7-O-TES-10-deacetylbaccatin III | 78 |
| 2 | C10-Hydroxyl Acetylation | 7-O-TES-10-deacetylbaccatin III | 7-O-Triethylsilylbaccatin III | 86 |
| 3 | Side-Chain Coupling | 7-O-Triethylsilylbaccatin III | Protected Paclitaxel Derivative | 80 (at 50% conversion) |
| 4 | Deprotection | Protected Paclitaxel Derivative | Paclitaxel | 89 |
Logical Relationships in the Synthesis
The following diagram illustrates the dependency and sequential nature of the key transformations in the paclitaxel semisynthesis.
Conclusion
The semisynthesis of paclitaxel from 10-deacetylbaccatin III represents a commercially viable and efficient method for the production of this essential anticancer medication. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Careful execution of each step, with diligent monitoring and purification, is crucial for achieving high yields and purity of the final product. The provided workflows and quantitative data serve as a valuable resource for planning and executing the synthesis of paclitaxel and its analogues.
References
- 1. US5449790A - Preparation of 10-deacetylbaccatin III and 7-protected-10-deacetylbaccatin III derivatives from 10-deacetyl taxol A, 10-deacetyl taxol B, and 10-deacetyl taxol C - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Ojima lactam - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2'-O-TBDMS-Paclitaxel
Welcome to the technical support center for the synthesis of 2'-O-TBDMS-Paclitaxel. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is achieving selective silylation at the 2'-hydroxyl (2'-OH) group of Paclitaxel. Paclitaxel has multiple hydroxyl groups, and the reactivity of the 7-hydroxyl (7-OH) group can lead to the formation of the undesired byproduct, 2',7-bis-O-TBDMS-Paclitaxel. The steric hindrance around the 2'-OH group makes it less reactive than primary or less hindered secondary alcohols, necessitating carefully optimized reaction conditions to favor monosilylation at the desired position.
Q2: Which silylating agent and base are recommended for this synthesis?
A2: The most commonly used silylating agent is tert-butyldimethylsilyl chloride (TBDMS-Cl). For the base, both imidazole (B134444) and triethylamine (B128534) (TEA) are frequently employed. Imidazole is often favored as it can act as a nucleophilic catalyst, activating the TBDMS-Cl and facilitating the reaction under milder conditions. Triethylamine is a bulkier, non-nucleophilic base that can also effectively promote the reaction. The choice of base can influence the selectivity and reaction rate.
Q3: What is the expected yield for the synthesis of this compound?
A3: The yield is highly dependent on the reaction conditions. With optimized protocols, yields for this compound can be quite high. For instance, using TBDMS-Cl with imidazole in DMF can achieve yields of up to 91%. However, suboptimal conditions can lead to lower yields and a higher proportion of the bis-silylated byproduct.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., 9.2:0.8 v/v), can be used to separate Paclitaxel, the desired this compound, and the 2',7-bis-O-TBDMS-Paclitaxel byproduct. The spots can be visualized using a vanillin-sulfuric acid stain. High-performance liquid chromatography (HPLC) provides a more quantitative analysis of the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete Reaction: Insufficient reaction time or temperature. - Suboptimal Reagent Stoichiometry: Incorrect molar ratios of Paclitaxel, TBDMS-Cl, and base. - Moisture in the Reaction: TBDMS-Cl is sensitive to moisture and can be hydrolyzed. | - Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. - Use a slight excess of TBDMS-Cl (e.g., 1.2-1.5 equivalents) and the base (e.g., 2-3 equivalents) relative to Paclitaxel. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of Significant Amounts of 2',7-bis-O-TBDMS-Paclitaxel | - Excess Silylating Agent: A large excess of TBDMS-Cl can lead to disilylation. - Prolonged Reaction Time: Leaving the reaction for an extended period after the formation of the desired product can promote further silylation. - High Reaction Temperature: Higher temperatures can increase the rate of the less selective silylation at the 7-OH position. | - Carefully control the stoichiometry of TBDMS-Cl. - Monitor the reaction closely by TLC and quench it as soon as the desired product is maximized. - Perform the reaction at room temperature or lower to enhance selectivity. |
| Difficulty in Purifying the Product | - Co-elution of Product and Byproduct: The polarity of this compound and 2',7-bis-O-TBDMS-Paclitaxel may be similar, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using high-performance liquid chromatography (HPLC) for purification if high purity is required. |
| Presence of Unreacted Paclitaxel | - Insufficient Silylating Agent or Base: Not enough of the reagents to drive the reaction to completion. - Poor Quality Reagents: The TBDMS-Cl or base may have degraded. | - Re-evaluate the stoichiometry of your reagents. - Use fresh, high-quality TBDMS-Cl and base. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| TBDMS-Cl | Imidazole | DMF | 20 | 4 | 91 | [1] |
| TBDMS-Cl | Triethylamine | CH₂Cl₂ | Room Temp | 2 | Not Specified | [2] |
| Triethoxychlorosilane | Triethylamine | THF | Room Temp | 1 | Not Specified | [3] |
Note: Yields are highly dependent on the specific experimental setup and purification methods.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
Paclitaxel
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Paclitaxel (1 equivalent) in anhydrous DMF.
-
Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.
-
In a separate flask, dissolve TBDMS-Cl (1.2 equivalents) in a small amount of anhydrous DMF.
-
-
Reaction:
-
Slowly add the TBDMS-Cl solution to the Paclitaxel solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10:1 Chloroform:Methanol). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexane).
-
Collect the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield pure this compound as a white solid.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Paclitaxel Semi-Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of paclitaxel (B517696).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the semi-synthesis of paclitaxel?
A1: The most prevalent side reactions in paclitaxel semi-synthesis include:
-
Epimerization at the C-7 position: This leads to the formation of 7-epipaclitaxel, a significant impurity that is difficult to separate from paclitaxel. This reaction is particularly favored under basic conditions.[1][2]
-
Hydrolysis of ester groups: Paclitaxel has several ester functionalities that can be hydrolyzed under acidic or basic conditions, leading to degradation products. The ester linkage of the C-13 side chain is particularly susceptible.[3]
-
Formation of structurally related impurities: Incomplete reactions or side reactions involving the baccatin (B15129273) III core or the side chain can lead to a variety of impurities. Common examples include Baccatin III, 10-deacetylpaclitaxel, and Cephalomannine.
Q2: How can I minimize the formation of 7-epipaclitaxel?
A2: Minimizing the formation of 7-epipaclitaxel primarily involves controlling the reaction pH. Epimerization at the C-7 position is base-catalyzed.[1][2] Therefore, it is crucial to:
-
Maintain a neutral or slightly acidic pH during the reaction and workup steps. The optimal stability of paclitaxel is reported to be around pH 4-5.[2]
-
Carefully select the base used for deprotonation steps and use it in stoichiometric amounts.
-
Keep reaction times as short as possible when basic conditions are unavoidable.
-
Monitor the reaction closely by HPLC to track the formation of 7-epipaclitaxel.
Q3: What are the best practices for attaching the C-13 side chain to the baccatin III core?
A3: The efficient and stereoselective attachment of the C-13 side chain is critical for a high yield of paclitaxel. The Ojima-Holton method, which utilizes a β-lactam (the Ojima lactam), is a widely adopted and effective strategy.[4] Key considerations include:
-
Protection of the C-7 hydroxyl group: Before attaching the side chain, the C-7 hydroxyl group of baccatin III must be protected to prevent undesired side reactions. Silyl protecting groups, such as triethylsilyl (TES), are commonly used.[5]
-
Choice of coupling conditions: The reaction is typically carried out in the presence of a strong base, such as lithium hexamethyldisilazide (LiHMDS), at low temperatures.
-
Purity of reactants: Using highly pure baccatin III and Ojima lactam is essential to maximize the yield and minimize the formation of impurities.
Troubleshooting Guides
Issue 1: Low Yield of Paclitaxel
Question: My paclitaxel semi-synthesis is resulting in a low overall yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in paclitaxel semi-synthesis can stem from several factors throughout the process. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low paclitaxel yield.
Issue 2: High Levels of Impurities in the Final Product
Question: My final paclitaxel product is contaminated with significant amounts of impurities that are difficult to separate. How can I identify and reduce them?
Answer: The presence of impurities is a common challenge due to the complexity of the paclitaxel molecule and the semi-synthetic process.
Common Impurities and Their Sources
| Impurity | Chemical Structure | Common Source(s) |
| 7-epipaclitaxel | Epimerization of paclitaxel at the C-7 position under basic conditions.[1][2][6] | |
| Baccatin III | Incomplete reaction during the C-13 side-chain coupling step.[7][8] | |
| 10-deacetylpaclitaxel | Hydrolysis of the acetyl group at the C-10 position. Can also be present as an impurity in the starting material (10-deacetylbaccatin III).[3][9][10] | |
| Cephalomannine | Often co-isolated with the baccatin III precursor from natural sources. It has a tigloyl group instead of a benzoyl group on the C-13 side chain.[11][12][13] |
Troubleshooting Workflow for High Impurity Levels
Caption: Troubleshooting workflow for high impurity levels.
Experimental Protocols
Protocol 1: Selective Protection of the C-7 Hydroxyl of Baccatin III
This protocol describes a general procedure for the selective silylation of the C-7 hydroxyl group of Baccatin III.
Materials:
-
Baccatin III
-
Triethylsilyl chloride (TES-Cl) or other silylating agent
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve Baccatin III in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add TES-Cl dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purify the 7-O-TES-baccatin III by flash column chromatography on silica (B1680970) gel.
Protocol 2: HPLC Purification of Paclitaxel
This protocol provides a general method for the analytical and preparative purification of paclitaxel from a semi-synthetic reaction mixture.
Analytical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical starting point is a 50:50 mixture, with the acetonitrile concentration increasing over time.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 10-20 µL
Preparative HPLC Conditions:
-
Column: A larger C18 reverse-phase column (e.g., 20 x 250 mm, 10 µm)
-
Mobile Phase: Isocratic or shallow gradient elution with acetonitrile and water, optimized based on the analytical separation.
-
Flow Rate: 10-20 mL/min
-
Detection: UV at 227 nm
-
Sample Loading: Dissolve the crude paclitaxel in a minimal amount of the mobile phase or a compatible solvent before injecting it onto the column.
General Purification Workflow
Caption: General workflow for HPLC purification of paclitaxel.
References
- 1. researchgate.net [researchgate.net]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of paclitaxel production by temperature shift in suspension culture of Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 2'-O-TBDMS-Paclitaxel
Welcome to the technical support center for 2'-O-TBDMS-Paclitaxel. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its solubility compare to Paclitaxel (B517696)?
A1: this compound is a derivative of paclitaxel where the hydroxyl group at the 2' position is protected by a tert-butyldimethylsilyl (TBDMS) group. This modification is often utilized in organic synthesis to temporarily block this functional group. The TBDMS group increases the lipophilicity of the molecule, meaning it is expected to be even less soluble in aqueous solutions than paclitaxel. Paclitaxel itself is poorly soluble in water.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Based on the properties of the parent compound, paclitaxel, the recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). Paclitaxel is soluble in DMSO at concentrations up to 25 mg/mL.[1] It is also soluble in ethanol (B145695) and dimethylformamide (DMF).[2] Given the increased hydrophobicity of the TBDMS derivative, DMSO is the most appropriate initial choice.
Q3: My this compound precipitates when I dilute my DMSO stock in cell culture media. What can I do to prevent this?
A3: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C before adding your compound.
-
Use a serial dilution approach: Instead of adding the high-concentration DMSO stock directly to your final volume of media, perform an intermediate dilution step in pre-warmed media.
-
Control the final DMSO concentration: Aim to keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.
-
Increase the volume of the final dilution: Adding the stock solution to a larger volume of media can help to keep the compound in solution.
-
Consider co-solvents: For particularly challenging compounds, a small percentage of a co-solvent like ethanol in the initial stock solution might be beneficial, but this must be tested for cell compatibility.
Q4: What is the mechanism of action of this compound?
A4: The TBDMS group is a protecting group and may need to be cleaved for the compound to exert its biological activity. The parent compound, paclitaxel, functions as a microtubule-stabilizing agent. It binds to β-tubulin, promoting the assembly of microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death). Paclitaxel is known to influence signaling pathways such as the PI3K/AKT and MAPK pathways to mediate its apoptotic effects.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in media | The compound is "crashing out" of solution due to the rapid change in solvent polarity from DMSO to the aqueous media. | Perform a serial dilution. First, dilute your high-concentration stock into a smaller volume of pre-warmed media, then add this intermediate dilution to the final volume. Also, try adding the compound drop-wise while gently vortexing the media. |
| Cloudiness or precipitate forms after incubation | The compound may be coming out of solution over time due to instability at 37°C, interaction with media components, or changes in pH. | Prepare fresh dilutions for each experiment. If the problem persists, consider using a formulation with solubilizing agents like cyclodextrins or lipid-based carriers, though this will require significant optimization and validation. |
| Inconsistent experimental results | Incomplete solubilization of the compound is leading to variations in the effective concentration. | Visually inspect your final solution for any signs of precipitation before adding it to cells. If you suspect incomplete solubilization, centrifuge the solution and measure the concentration of the supernatant to determine the actual soluble concentration. |
| Cell toxicity observed in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO is as low as possible, ideally ≤ 0.1%. Run a vehicle control with the same final DMSO concentration as your experimental conditions to confirm it is not causing toxicity. |
Quantitative Solubility Data for Paclitaxel
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL | [2] |
| DMSO | 25 mg/mL | [1] |
| Ethanol | ~1.5 mg/mL | [2] |
| DMF | ~5 mg/mL | [2] |
| DMSO:PBS (1:10, pH 7.2) | ~0.1 mg/mL | [2] |
| Water | < 0.1 µg/mL |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 968.32 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 103.3 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Brief sonication in a water bath may be used to aid dissolution if necessary.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol for Diluting this compound in Cell Culture Media
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Preparation of an Intermediate Dilution (e.g., 100 µM):
-
In a sterile tube, add 990 µL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM stock solution to the medium.
-
Gently mix by inverting the tube or by gentle vortexing. This results in a 100 µM intermediate solution with 1% DMSO.
-
-
Preparation of Final Working Concentrations (e.g., 100 nM):
-
For a final concentration of 100 nM in 1 mL of media, add 1 µL of the 100 µM intermediate solution to 999 µL of pre-warmed complete cell culture medium.
-
The final DMSO concentration will be 0.001%.
-
-
Visually inspect the final solution for any signs of precipitation before adding it to your cell cultures.
Note: The concentrations for the intermediate and final dilutions should be adjusted based on the required experimental concentrations. The key is to minimize the shock of a large solvent polarity change.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions for in vitro assays.
Paclitaxel-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathways involved in paclitaxel-induced apoptosis.
References
- 1. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing TBDMS Ether Cleavage from Paclitaxel: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of complex molecule synthesis. The tert-butyldimethylsilyl (TBDMS) ether is a frequently employed protecting group for hydroxyl functionalities due to its stability and selective removal. However, when working with a molecule as intricate and sensitive as paclitaxel (B517696), the deprotection step can present significant challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of TBDMS ether cleavage from paclitaxel, ensuring optimal yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions on paclitaxel to be protected with a TBDMS group?
The most common hydroxyl group on paclitaxel to be protected with a TBDMS ether is the C2' position of the side chain. This is due to its high reactivity, allowing for selective protection and subsequent modification of other parts of the molecule. The C7 hydroxyl group on the baccatin (B15129273) III core is another position that is often protected with a silyl (B83357) ether, such as a triethylsilyl (TES) group, which has different lability characteristics than TBDMS.
Q2: What are the primary challenges when removing a TBDMS group from paclitaxel?
The main challenges stem from the inherent sensitivity of the paclitaxel molecule. The ester linkages are susceptible to hydrolysis, and the chiral center at C7 is prone to epimerization under basic conditions. Therefore, the choice of deprotection reagent and reaction conditions is critical to avoid degradation of the paclitaxel core and loss of stereochemical integrity.
Q3: Which are the most common reagents for TBDMS deprotection on paclitaxel?
The most frequently used reagents fall into two main categories: fluoride-based reagents and acidic reagents.
-
Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) and hydrogen fluoride-pyridine complex (HF-Pyridine) are widely used. TBAF is highly effective but also basic, which can lead to side reactions. HF-Pyridine is generally considered milder and less basic.
-
Acidic reagents: A solution of acetyl chloride in methanol (B129727), which generates HCl in situ, is a common acidic method. Other acidic conditions can also be employed, but care must be taken to avoid cleavage of other acid-labile groups.
Q4: What are the typical side reactions to watch out for during TBDMS deprotection of paclitaxel?
The primary side reactions of concern are:
-
Epimerization at C7: Under basic conditions, the proton at C7 can be abstracted, leading to a retro-aldol/aldol-type reaction that results in the formation of 7-epi-paclitaxel.
-
Ester Hydrolysis: The ester groups at C2, C4, C10, and the C13 side chain can be hydrolyzed under both acidic and basic conditions, leading to undesired byproducts.[1][2]
-
Rearrangement of the baccatin core: Although less common under mild deprotection conditions, aggressive acidic or basic treatment can lead to rearrangements of the complex ring system.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cleavage of a TBDMS ether from paclitaxel.
| Problem | Potential Cause | Recommended Solution |
| Low yield of deprotected paclitaxel with significant decomposition | The deprotection conditions are too harsh, leading to degradation of the paclitaxel core. This is a common issue with TBAF due to its basicity.[3] | 1. Buffer the TBAF Reaction: Add a mild acid like acetic acid to the TBAF solution to neutralize any excess basicity. 2. Switch to a Milder Fluoride Reagent: Use HF-Pyridine, which is less basic and generally provides cleaner reactions for sensitive substrates. 3. Employ Acidic Conditions: Consider using a catalytic amount of acetyl chloride in dry methanol at low temperatures (e.g., 0°C). |
| Incomplete deprotection | The reaction time may be insufficient, or the reagent may have lost its activity. The water content in TBAF solutions can also affect its efficacy.[1] | 1. Extend the Reaction Time: Monitor the reaction closely by TLC or HPLC and allow it to proceed until the starting material is consumed. 2. Use Fresh Reagent: Ensure that the TBAF solution is fresh, as older solutions can absorb moisture and lose activity. 3. Optimize Solvent: Ensure the use of anhydrous solvents, especially with TBAF, as water can interfere with the reaction. |
| Formation of 7-epi-paclitaxel | The reaction conditions are too basic, causing epimerization at the C7 position. This is a known side reaction when using TBAF. | 1. Avoid Strongly Basic Conditions: Switch from TBAF to a less basic reagent like HF-Pyridine. 2. Use Acidic Deprotection: Acidic methods, such as acetyl chloride in methanol, will not cause C7 epimerization. |
| Cleavage of other protecting groups | The chosen deprotection reagent is not selective for the TBDMS group. | 1. Select a Milder Reagent: If other silyl ethers (e.g., TES, TIPS) are present, a milder fluoride source or carefully controlled acidic conditions may be necessary for selective TBDMS cleavage. 2. Orthogonal Protection Strategy: In the synthetic design phase, choose protecting groups with distinct labilities to ensure selective removal. |
| Difficulty in purifying the final product | Silyl byproducts and residual deprotection reagents can complicate purification by flash column chromatography. | 1. Aqueous Workup: A thorough aqueous workup can help remove water-soluble byproducts and residual reagents. A wash with a mild acid (e.g., dilute citric acid) can help remove pyridine (B92270) from HF-Pyridine reactions. 2. Specialized Purification Techniques: For challenging separations, consider techniques like preparative HPLC or specialized solid-phase extraction (SPE) cartridges designed for paclitaxel and its analogs.[4] |
Quantitative Data on Deprotection Methods
While exact yields and reaction times can vary depending on the specific substrate and reaction scale, the following table provides a general comparison of common deprotection methods for a 2'-TBDMS paclitaxel derivative.
| Deprotection Method | Reagent and Conditions | Typical Reaction Time | Reported Yield | Key Considerations |
| TBAF Deprotection | 1M TBAF in THF, room temperature | 12-24 hours[5] | Variable, can be low due to degradation (e.g., ~32% in some sensitive systems)[6] | High risk of C7 epimerization and ester hydrolysis. Yields can be improved by buffering with acetic acid. |
| HF-Pyridine Deprotection | HF-Pyridine (70% HF) in pyridine/THF, 0°C to room temperature | 1-2 hours | Generally moderate to good (e.g., ~20-50% for related silyl ethers on complex molecules, but can be optimized for higher yields)[7] | Milder and less basic than TBAF, reducing the risk of epimerization. Pyridine can be difficult to remove during workup. |
| Acidic Deprotection | Catalytic acetyl chloride in dry methanol, 0°C to room temperature | 30 minutes - 2 hours | Good to excellent | Avoids base-catalyzed side reactions like epimerization. Requires strictly anhydrous conditions to prevent ester hydrolysis. |
Experimental Protocols
Protocol 1: Deprotection of 2'-TBDMS Paclitaxel using HF-Pyridine
-
Preparation: Dissolve 2'-O-TBDMS-paclitaxel in a mixture of anhydrous tetrahydrofuran (B95107) (THF) and pyridine (e.g., 1:1 v/v) in a polypropylene (B1209903) flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add hydrogen fluoride-pyridine complex (approximately 70% HF) dropwise to the stirred solution. The amount of HF-Pyridine should be in slight excess relative to the silyl ether.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Workup: Dilute the mixture with ethyl acetate (B1210297) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure paclitaxel.
Protocol 2: Deprotection of 2'-TBDMS Paclitaxel using Acetyl Chloride in Methanol
-
Preparation: Dissolve this compound in anhydrous methanol in a flame-dried flask under an inert atmosphere. Cool the solution to 0°C.
-
Reagent Addition: Slowly add a catalytic amount of acetyl chloride (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is usually complete within 30 minutes to 2 hours.
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing Experimental Workflows
Deprotection Workflow
Caption: General workflow for the deprotection of 2'-TBDMS paclitaxel.
Troubleshooting Logic for Low Yield
Caption: Decision-making process for troubleshooting low yields in TBDMS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2'-O-TBDMS-Paclitaxel
This technical support center provides guidance on the stability of 2'-O-TBDMS-Paclitaxel in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the 2'-OH group protected?
A1: this compound is a derivative of paclitaxel (B517696), a potent anti-cancer agent. The hydroxyl group (-OH) at the 2' position of the paclitaxel molecule is protected with a tert-butyldimethylsilyl (TBDMS) ether group. This protection is often necessary during chemical synthesis or modification of other parts of the paclitaxel molecule to prevent unwanted side reactions at the 2'-OH position, which is crucial for its biological activity.
Q2: What are the general storage recommendations for this compound?
A2: Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended:
| Form | Storage Temperature | Duration | Atmosphere |
| Solid (Powder) | -20°C | Long-term (up to 3 years) | Dry, inert (e.g., Argon) |
| 4°C | Short-term (up to 2 years) | Dry, inert (e.g., Argon) | |
| In Solution | -80°C | Long-term (up to 6 months) | Anhydrous solvent, inert |
| -20°C | Short-term (up to 1 month) | Anhydrous solvent, inert |
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound, being a lipophilic molecule, dissolves well in a range of organic solvents. Commonly used solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (B145695) (anhydrous)
-
Acetonitrile (B52724) (anhydrous)
-
Dimethylformamide (DMF)
For biological experiments, stock solutions are typically prepared in DMSO and then further diluted in aqueous buffers or cell culture media immediately before use.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The two main points of instability in the this compound molecule are the TBDMS protecting group and the paclitaxel core structure itself.
Caption: Primary degradation pathways for this compound.
Degradation can occur via:
-
Cleavage of the TBDMS group: This is the most likely degradation pathway under inappropriate solvent or pH conditions, leading to the formation of paclitaxel. The TBDMS group is susceptible to cleavage in the presence of acid or base, and this process can be accelerated by protic solvents (e.g., methanol (B129727), ethanol, water).
-
Degradation of the paclitaxel core: The paclitaxel molecule itself can undergo degradation, primarily through epimerization at the C7 position and hydrolysis of its ester groups, especially under basic conditions.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Loss of compound activity or unexpected formation of paclitaxel.
| Possible Cause | Troubleshooting Step |
| Cleavage of the TBDMS protecting group. | This is the most probable cause. The TBDMS silyl (B83357) ether is sensitive to acidic and basic conditions. |
| Use of protic solvents. | Protic solvents like methanol or ethanol can facilitate the hydrolysis of the silyl ether. If possible, use anhydrous aprotic solvents like DMSO or acetonitrile for stock solutions. |
| Trace amounts of acid or base in the solvent. | Ensure high-purity, anhydrous solvents are used. Traces of acid or base can catalyze the cleavage of the TBDMS group. |
| Inappropriate pH of aqueous buffers for dilution. | When diluting into aqueous solutions, use buffers with a neutral to slightly acidic pH (pH 6.5-7.4). Avoid highly acidic or basic buffers. |
| Extended storage in solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid long-term storage of diluted solutions, especially in aqueous media. |
Issue 2: Precipitation of the compound upon dilution in aqueous media.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility. | Paclitaxel and its derivatives are highly lipophilic and have poor water solubility.[3] |
| High concentration of the final solution. | Keep the final concentration of this compound in aqueous media as low as possible for your experiment. |
| Insufficient organic co-solvent. | When diluting from a DMSO stock, ensure the final percentage of DMSO is sufficient to maintain solubility, but also compatible with your experimental system (e.g., cell culture). Typically, the final DMSO concentration should be kept below 0.5%. |
| Precipitation over time. | Prepare aqueous dilutions immediately before use. Do not store aqueous solutions of this compound. |
Issue 3: Inconsistent experimental results.
| Possible Cause | Troubleshooting Step |
| Compound degradation during storage. | Improper storage can lead to a gradual decrease in the concentration of the active compound. |
| Frequent freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation. |
| Exposure to moisture. | Always use anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). Ensure containers are tightly sealed. |
| Incorrect storage temperature. | Store stock solutions at -80°C for long-term stability. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol outlines the steps for preparing a stable stock solution.
Caption: Workflow for preparing a stable stock solution.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Gently vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
If possible, flush the headspace of each vial with an inert gas before sealing.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment of this compound in an Organic Solvent by HPLC
This protocol provides a framework for evaluating the stability of this compound in a chosen organic solvent over time.
-
Objective: To determine the percentage of this compound remaining in a specific solvent at various time points and temperatures.
-
Materials:
-
A freshly prepared stock solution of this compound in the solvent of interest (e.g., DMSO, ethanol, acetonitrile).
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase (e.g., a gradient of acetonitrile and water).
-
Temperature-controlled incubator or water bath.
-
-
Procedure:
-
Prepare a solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into several vials for analysis at different time points.
-
Store the vials at the desired temperature(s) (e.g., 4°C, room temperature).
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from one of the vials.
-
Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 227 nm).
-
Quantify the peak area of this compound. The appearance of a new peak corresponding to paclitaxel would indicate de-silylation.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
-
Data Presentation: The results can be presented in a table format:
Table 1: Illustrative Stability Data of this compound in Different Solvents
| Solvent | Temperature | Time Point | % Remaining this compound |
| Anhydrous DMSO | 4°C | 0 h | 100% |
| 24 h | >99% | ||
| 1 week | >98% | ||
| Anhydrous DMSO | Room Temp. | 0 h | 100% |
| 24 h | ~99% | ||
| 1 week | ~95% | ||
| Ethanol | Room Temp. | 0 h | 100% |
| 24 h | ~90-95% (potential for some de-silylation) | ||
| 1 week | Further degradation expected |
Note: The data in this table is illustrative and based on the general principles of silyl ether stability. Actual stability will depend on the specific experimental conditions.
References
Preventing degradation of 2'-O-TBDMS-Paclitaxel during storage
Technical Support Center: 2'-O-TBDMS-Paclitaxel
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2'-O-(tert-Butyldimethylsilyl)-Paclitaxel during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at or below -20°C, protected from light and moisture. The container should be tightly sealed, and it is advisable to store it in a desiccator or with a desiccant to minimize exposure to humidity.
Q2: How should I prepare and store solutions of this compound?
Solutions are less stable than the solid compound. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile (B52724) or dichloromethane. Store the solution at -20°C in a tightly sealed vial, and minimize the headspace to reduce condensation. For best results, purge the vial with an inert gas like argon or nitrogen before sealing.
Q3: What are the primary degradation pathways for this compound?
The most common degradation pathway is the cleavage of the 2'-O-TBDMS (tert-Butyldimethylsilyl) ether bond. This hydrolysis reaction is primarily catalyzed by acidic or basic conditions and results in the formation of paclitaxel (B517696) and tert-butyldimethylsilanol. Exposure to moisture, even atmospheric humidity, can facilitate this degradation over time.
Q4: Can I store solutions of this compound in protic solvents like methanol (B129727) or ethanol?
It is strongly advised against storing this compound in protic solvents, especially for extended periods. Alcohols can participate in the cleavage of the silyl (B83357) ether bond, leading to the formation of paclitaxel. If a protic solvent is required for your experiment, prepare the solution immediately before use.
Q5: How can I check the purity of my this compound sample?
The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. The appearance of a peak corresponding to the retention time of a paclitaxel standard is a key indicator of degradation.
Troubleshooting Guide
Problem: My analysis shows a significant paclitaxel impurity in my this compound sample.
This is a common issue resulting from the hydrolysis of the TBDMS protecting group. Follow this guide to identify the potential cause.
Caption: Troubleshooting flowchart for paclitaxel impurity.
Quantitative Data Summary
The stability of silyl ethers is highly dependent on the pH of the environment. The following table summarizes the relative hydrolysis rates under different conditions.
| Condition | Relative Rate of Hydrolysis | Stability of TBDMS Ether |
| Acidic (pH < 4) | Very Fast | Low |
| Neutral (pH 6-8) | Very Slow | High |
| Basic (pH > 9) | Moderate to Fast | Moderate to Low |
Note: This data represents the general stability of TBDMS ethers and is applicable to this compound. Actual rates will vary based on solvent, temperature, and specific contaminants.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a given solvent over time using HPLC.
Caption: Workflow for a stability study.
Methodology:
-
Solution Preparation: Accurately weigh and dissolve this compound in the desired solvent (e.g., anhydrous acetonitrile) to a final concentration of 1 mg/mL.
-
Aliquotting: Dispense the solution into several HPLC vials, ensuring each vial is tightly capped.
-
Initial Analysis (T=0): Immediately analyze one of the vials using a validated HPLC method to determine the initial purity and peak area of this compound.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
-
Storage: Store the remaining vials under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove a vial from storage and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. Calculate the percentage remaining and monitor the increase in the peak area of any degradation products, such as paclitaxel.
Technical Support Center: Purification of Silylated Paclitaxel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of silylated paclitaxel (B517696).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of silylated paclitaxel, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Silylated Paclitaxel After Purification
| Question | Possible Cause | Suggested Solution |
| Why is my final yield of silylated paclitaxel significantly lower than expected after column chromatography? | Hydrolysis of the silyl (B83357) ether on silica (B1680970) gel: Standard silica gel can be slightly acidic, leading to the cleavage of the silyl protecting group, especially for more labile silyl ethers like trimethylsilyl (B98337) (TMS).[1] | 1. Neutralize Silica Gel: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-2% in the eluent), to neutralize acidic sites.[2]2. Use a Different Stationary Phase: Consider using neutral alumina (B75360) or a bonded phase like diol-silica for chromatography.3. Choose a More Stable Silyl Group: If possible, use a bulkier, more stable silyl group like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are more resistant to acidic conditions.[1] |
| Co-elution with impurities: The desired product may not be well-separated from byproducts or starting material, leading to loss during fraction collection. | 1. Optimize Mobile Phase: Systematically vary the solvent polarity. A common mobile phase for purifying silylated paclitaxel is a gradient of ethyl acetate (B1210297) in hexanes.[3]2. TLC Analysis: Perform thorough TLC analysis with different solvent systems to find the optimal conditions for separation before running the column.[4] | |
| Product Loss During Workup: The silylated paclitaxel may be partially lost during the aqueous wash steps of the reaction workup. | 1. Minimize Aqueous Contact: Reduce the number and duration of aqueous washes.2. Back-Extraction: Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC After Silylation
| Question | Possible Cause | Suggested Solution |
| My reaction mixture shows multiple spots on TLC after attempting to monosilylate paclitaxel. What could these be? | Incomplete Reaction: The spot with a lower Rf value is likely unreacted paclitaxel. | 1. Increase Reaction Time: Allow the reaction to stir for a longer period.2. Add More Silylating Agent: Add an additional portion of the silylating agent and base. |
| Formation of Di- or Tri-silylated Products: Spots with higher Rf values could be paclitaxel species with more than one silyl group attached. | 1. Use Stoichiometric Amounts: Carefully control the stoichiometry of the silylating agent.2. Lower Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity for the more reactive hydroxyl group (typically the 2'-OH). | |
| Presence of Silylating Agent Byproducts: Excess silylating agent can hydrolyze to form siloxanes, which may appear as spots on the TLC. | 1. Aqueous Workup: Perform a careful aqueous workup to remove water-soluble byproducts.[5]2. Volatilization: Some silylating agent byproducts are volatile and can be removed under high vacuum.[6] | |
| Hydrolysis on TLC Plate: The silyl ether may be partially hydrolyzing on the acidic silica gel of the TLC plate, showing a spot corresponding to paclitaxel.[2] | 1. Use Neutralized Plates: Prepare TLC plates with a small amount of triethylamine in the slurry.2. Run TLC Quickly: Develop the TLC plate promptly after spotting. |
Issue 3: Difficulty in Removing Silylating Agent and Byproducts
| Question | Possible Cause | Suggested Solution |
| How can I effectively remove residual TBDMS-Cl and its hydrolysis products from my silylated paclitaxel? | Non-polar Nature of Impurities: TBDMS-Cl and its byproducts are relatively non-polar and can co-elute with the desired product. | 1. Aqueous Workup with Base: A mild aqueous basic wash (e.g., saturated sodium bicarbonate solution) can help to hydrolyze and remove some of the residual silyl chloride.[7]2. Quenching with Methanol (B129727): Before workup, add a small amount of methanol to the reaction mixture to react with any remaining silyl chloride, forming a more polar and easily removable methoxysilane.3. Specialized Workups: For stubborn impurities, a wash with a dilute aqueous solution of a fluoride (B91410) source (e.g., NaF) can help to convert silyl chlorides to more polar silanols. |
| Co-elution during Chromatography: The impurities have similar polarity to the silylated paclitaxel. | 1. Optimize Chromatography: Use a long column and a shallow gradient during column chromatography to maximize separation.2. Recrystallization: If the silylated paclitaxel is a solid, recrystallization from an appropriate solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of silylated paclitaxel?
A1: The most common impurities include:
-
Unreacted Paclitaxel: Starting material that was not silylated.
-
Over-silylated Paclitaxel: Di- or tri-silylated paclitaxel derivatives, especially if an excess of the silylating agent is used.
-
Related Taxanes: Other taxanes present in the initial paclitaxel sample, such as cephalomannine (B1668392) and 10-deacetylbaccatin III.[8]
-
Silylating Agent and its Byproducts: Excess silylating agent (e.g., TBDMS-Cl) and its hydrolysis products (e.g., TBDMS-O-TBDMS).
-
Base: The base used in the silylation reaction (e.g., imidazole, triethylamine).
Q2: What is a typical mobile phase for purifying 2'-O-TBDMS-paclitaxel by flash column chromatography?
A2: A common mobile phase is a gradient of ethyl acetate in hexanes. The exact gradient will depend on the specific silyl group and the other impurities present. It is recommended to start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
Q3: How can I monitor the progress of the silylation reaction?
A3: Thin-layer chromatography (TLC) is the most common method. A suitable mobile phase for TLC analysis is typically a mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v) or ethyl acetate and hexanes (e.g., 1:1 v/v). The silylated product will have a higher Rf value than the more polar paclitaxel starting material. The spots can be visualized under UV light (254 nm) and/or by staining with a vanillin-sulfuric acid solution.[4]
Q4: My silylated paclitaxel appears to be decomposing on the silica gel column. What can I do?
A4: This is likely due to the acidity of the silica gel. As mentioned in the troubleshooting guide, you can neutralize the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine. Allow the slurry to stand for about an hour, then pack the column. Running the column with an eluent containing a small amount of triethylamine can also help prevent decomposition.[2]
Q5: Is it possible to purify silylated paclitaxel using reversed-phase HPLC?
A5: Yes, reversed-phase HPLC is a powerful technique for the purification of paclitaxel and its derivatives. A common mobile phase for reversed-phase HPLC of paclitaxel is a mixture of acetonitrile (B52724) and water or methanol and water.[9] For the more non-polar silylated paclitaxel, a higher percentage of the organic solvent will be required for elution.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Paclitaxel and its Derivatives
| Compound | Chromatography Mode | Stationary Phase | Typical Mobile Phase | Purity Achieved | Reference |
| Paclitaxel | Reversed-Phase HPLC | C18 | Acetonitrile/Water (e.g., 55:45) | >99% | [4][9] |
| Paclitaxel | Normal-Phase HPLC | Silica | Methanol/Dichloromethane (B109758) (e.g., 1.5:98.5) | 89.5% | [10] |
| Silylated Paclitaxel | Reversed-Phase HPLC | C8 or C18 | Gradient of Methanol in Water with Ammonium Acetate | >95% | [11] |
| 10-Deacetylbaccatin III | Reversed-Phase HPLC | C18 | Acetonitrile/Water (e.g., 30:70) | 90% | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Purification of this compound by Flash Column Chromatography
-
Reaction Workup:
-
Upon completion of the silylation reaction (as monitored by TLC), quench the reaction by adding a few milliliters of methanol.
-
Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). For sensitive silyl ethers, add 1% triethylamine to the slurry and let it stand for 30 minutes before packing.
-
Pack the column with the silica gel slurry.
-
-
Chromatography:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in hexanes. The exact gradient should be determined by prior TLC analysis.
-
Collect fractions and monitor by TLC to identify those containing the pure silylated paclitaxel.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the purification of silylated paclitaxel.
Caption: Troubleshooting logic for silylated paclitaxel purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Normal phase high performance liquid chromatography for determination of paclitaxel incorporated in a lipophilic polymer matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm complete deprotection of 2'-O-TBDMS-Paclitaxel
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of 2'-O-TBDMS-Paclitaxel to yield Paclitaxel.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the complete deprotection of this compound?
A1: The completion of the deprotection reaction is typically monitored by chromatographic and spectrometric techniques. The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). These methods distinguish between the starting material (this compound) and the product (Paclitaxel) based on differences in polarity, retention time, and molecular weight.
Q2: How does the TBDMS group affect the analytical properties of Paclitaxel?
A2: The tert-butyldimethylsilyl (TBDMS) group is a nonpolar protective group. Its presence on the 2'-hydroxyl position of Paclitaxel makes the molecule significantly more nonpolar. This difference in polarity is the basis for chromatographic separation.
Q3: What is the expected change in retention time (HPLC) after successful deprotection?
A3: In reverse-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, the more nonpolar this compound will have a longer retention time than the more polar Paclitaxel. Complete deprotection is indicated by the disappearance of the peak corresponding to the starting material and the appearance of a single peak at the retention time of a Paclitaxel standard.
Q4: How can I use Thin Layer Chromatography (TLC) to monitor the reaction?
A4: TLC provides a quick and straightforward way to monitor the progress of the reaction. On a normal-phase silica (B1680970) gel plate, the less polar this compound will travel further up the plate, resulting in a higher Retardation factor (Rf) value compared to the more polar Paclitaxel. As the reaction proceeds, the spot corresponding to the starting material will diminish, and the spot for Paclitaxel will intensify. The reaction is considered complete when the starting material spot is no longer visible.
Q5: What is the expected mass difference between this compound and Paclitaxel in Mass Spectrometry?
A5: Mass spectrometry provides definitive evidence of deprotection by confirming the molecular weight of the product. The molecular weight of Paclitaxel is approximately 853.9 g/mol .[1] The TBDMS group adds about 114.2 g/mol . Therefore, the expected molecular weight of this compound is approximately 968.1 g/mol . Successful deprotection is confirmed by the disappearance of the ion corresponding to the protected compound and the appearance of the ion for Paclitaxel (e.g., [M+H]⁺ at m/z 854.4 or [M+Na]⁺ at m/z 876.4).[1][2]
Troubleshooting Guide: Incomplete Deprotection
This section addresses common issues encountered during the deprotection of this compound.
Problem: The reaction appears incomplete, with both starting material and product visible on TLC or HPLC.
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | Ensure that a sufficient excess of the deprotecting agent (e.g., HF-Pyridine, TBAF) is used. For sterically hindered substrates, a larger excess may be necessary. |
| Suboptimal Reaction Time | Monitor the reaction at regular intervals (e.g., every 30-60 minutes) by TLC or HPLC to determine the optimal reaction time. Some deprotection reactions may require several hours for completion. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider gently warming the reaction mixture. However, be cautious of potential side reactions at elevated temperatures. |
| Presence of Water | Fluoride-based deprotecting agents like TBAF are highly sensitive to moisture. Ensure that all solvents and reagents are anhydrous.[3] |
| Poor Solubility | The substrate may not be fully dissolved in the reaction solvent. Consider using a co-solvent to improve solubility. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the deprotection of this compound. Optimization may be required based on the specific instrumentation and reaction mixture.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A mixture of acetonitrile (B52724) and water is commonly used. A typical starting gradient could be 50:50 (v/v) acetonitrile:water, ramping to a higher acetonitrile concentration.[5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm or 230 nm[4] |
| Injection Volume | 20 µL |
| Expected Elution Order | 1. Paclitaxel2. This compound |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |
| Scan Range | m/z 200-1200 |
| Expected m/z for Paclitaxel | [M+H]⁺ ≈ 854.4, [M+Na]⁺ ≈ 876.4[1][2] |
| Expected m/z for this compound | [M+H]⁺ ≈ 968.1, [M+Na]⁺ ≈ 990.1 |
Thin Layer Chromatography (TLC)
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of a nonpolar and a moderately polar solvent, such as hexane (B92381) and ethyl acetate. The exact ratio should be optimized to achieve good separation (e.g., Hexane:Ethyl Acetate 1:1). |
| Visualization | UV light (254 nm) and/or staining with an appropriate agent (e.g., ceric ammonium (B1175870) molybdate). |
| Expected Rf Values | Rf (this compound) > Rf (Paclitaxel) |
Visual Workflow and Logic Diagrams
Caption: Workflow for the deprotection of this compound and subsequent analysis to confirm completion.
References
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Activity of the Novel Paclitaxel Analog SB-T-1216
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of the novel paclitaxel (B517696) analog, SB-T-1216, with the widely used chemotherapeutic agent, paclitaxel. The following sections present a summary of their cytotoxic effects, a detailed account of the experimental protocols used for this validation, and a visualization of the underlying cellular mechanisms.
Data Presentation: Comparative Cytotoxicity
The anti-cancer efficacy of SB-T-1216 and paclitaxel was evaluated against both drug-sensitive (MDA-MB-435) and drug-resistant (NCI/ADR-RES) human breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.
| Compound | Cell Line | IC50 (nM) |
| Paclitaxel | MDA-MB-435 (drug-sensitive) | 1.0[1][2] |
| NCI/ADR-RES (drug-resistant) | 300.0[1][2] | |
| SB-T-1216 | MDA-MB-435 (drug-sensitive) | 0.6[1][2] |
| NCI/ADR-RES (drug-resistant) | 1.8[1][2] |
Table 1: Comparative IC50 values of Paclitaxel and SB-T-1216 in drug-sensitive and drug-resistant breast cancer cell lines.
The data clearly indicates that SB-T-1216 exhibits superior cytotoxicity compared to paclitaxel in both cell lines. Notably, SB-T-1216 is significantly more effective against the drug-resistant NCI/ADR-RES cell line, suggesting its potential to overcome mechanisms of paclitaxel resistance.
Experimental Protocols
The following are detailed methodologies for the key experiments performed to validate the anti-cancer activity of SB-T-1216 and paclitaxel.
Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of paclitaxel or SB-T-1216 and incubated for a specified period (e.g., 96 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization: Cells are fixed with a cross-linking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.
-
TdT Labeling: The cells are incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP conjugated to a fluorophore). TdT adds these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If a hapten-labeled nucleotide is used, a secondary detection step with an anti-hapten antibody conjugated to a fluorescent dye or an enzyme (like HRP for colorimetric detection) is performed.
-
Microscopy or Flow Cytometry: The labeled cells are then visualized using fluorescence microscopy or quantified using flow cytometry.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.
-
Cell Lysis: Treated and untreated cells are lysed to release their intracellular contents, including caspases.
-
Substrate Addition: A specific substrate for caspase-3 and -7, typically a peptide sequence (DEVD) conjugated to a reporter molecule (e.g., a fluorophore or a luminophore), is added to the cell lysates.
-
Enzymatic Reaction: Active caspase-3/7 in the lysate cleaves the substrate, releasing the reporter molecule.
-
Signal Detection: The resulting fluorescent or luminescent signal is measured using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, which also permeabilizes the cell membrane.
-
RNase Treatment: The cells are treated with RNase A to degrade RNA, ensuring that the fluorescent dye specifically binds to DNA.
-
Propidium (B1200493) Iodide (PI) Staining: The fixed cells are stained with a solution containing propidium iodide, a fluorescent intercalating agent that binds to DNA.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Experimental workflow for validating anti-cancer activity.
Comparative signaling pathways of Paclitaxel and SB-T-1216.
Discussion and Conclusion
The novel paclitaxel analog SB-T-1216 demonstrates a significant improvement in anti-cancer activity over paclitaxel, particularly in a drug-resistant breast cancer cell line.[1][2] Both compounds induce apoptosis through the activation of caspases and promote the formation of microtubule bundles.[1] A key distinction in their mechanism of action is the effect on the cell cycle. Paclitaxel-induced cell death is associated with an accumulation of cells in the G2/M phase.[1] In contrast, SB-T-1216 appears to induce cell death without causing this G2/M arrest, instead leading to a decrease in the G1 population and an increase in hypodiploid cells.[1] This differential effect on the cell cycle may contribute to the enhanced potency of SB-T-1216, especially in overcoming drug resistance. Further investigation into the specific signaling cascades modulated by SB-T-1216 is warranted to fully elucidate its mechanism of action and to guide its future clinical development.
References
A Comparative Guide to 2'-O-TBDMS-Paclitaxel and Other 2'-Protected Paclitaxel Derivatives
For researchers and professionals in drug development and medicinal chemistry, the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules like paclitaxel (B517696). The 2'-hydroxyl group of paclitaxel is a key position for modification, influencing the drug's solubility, stability, and potential for targeted delivery. Its protection is often a necessary intermediate step in the synthesis of paclitaxel analogs and prodrugs. Among the various protecting groups, silyl (B83357) ethers, particularly the tert-butyldimethylsilyl (TBDMS) ether, are frequently employed. This guide provides an objective comparison of 2'-O-TBDMS-Paclitaxel with other 2'-protected paclitaxel derivatives, supported by experimental data and detailed protocols.
Performance Comparison: Stability and Biological Activity
The choice of a protecting group for the 2'-hydroxyl position of paclitaxel is a trade-off between stability during synthesis and ease of removal under specific conditions. Silyl ethers are a popular choice due to their tunable stability, which is largely dictated by the steric bulk of the substituents on the silicon atom.
Qualitative Stability of Common Silyl Ether Protecting Groups
The stability of silyl ethers to hydrolysis generally increases with the steric hindrance around the silicon atom. This stability is crucial for preventing premature deprotection during subsequent synthetic steps.
| Protecting Group | Structure | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | Least Stable | Least Stable |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | ↓ | ↓ |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | Intermediate | Intermediate |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | ↑ | Most Stable |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | Most Stable | Intermediate |
This table provides a qualitative comparison based on general organic chemistry principles. The exact stability can vary depending on the specific reaction conditions.
Quantitative Comparison of 2'-O-Silicate Paclitaxel Esters
A study by Hoye et al. (2014) provides valuable quantitative data on the hydrolytic stability and cytotoxicity of a series of 2'-O-silicate esters of paclitaxel. While not a direct comparison of TBDMS, TES, and MOM, this data for trialkoxysilyl ethers offers a strong case study into how modifications at the 2'-position with silyl groups can impact performance.
Table 1: Hydrolytic Stability of 2'-O-Silicate Paclitaxel Derivatives
The hydrolytic stability was determined by monitoring the disappearance of the silicate (B1173343) ester in a buffered aqueous solution. The relative rates of hydrolysis were normalized to the most stable derivative.
| Derivative | R Group in -OSi(OR)₃ | Relative Rate of Hydrolysis (krel) |
| 1a | Ethyl | >2000 |
| 1b | n-Octyl | 160 |
| 1c | Isopropyl | 6.2 |
| 1d | (-)-Menthyl | 1.0 |
Data sourced from Hoye, T. R., et al. (2014).[1]
Table 2: In Vitro Cytotoxicity of 2'-O-Silicate Paclitaxel Derivatives
The cytotoxicity of the derivatives was evaluated against the MDA-MB-231 human breast cancer cell line using a microculture tetrazolium (MTT) assay. The IC₅₀ value represents the concentration of the compound that inhibits cell growth by 50%.
| Compound | IC₅₀ (nM) against MDA-MB-231 cells |
| Paclitaxel | 1.9 ± 0.6 |
| 1a (R = Ethyl) | 2.5 ± 1.1 |
| 1b (R = n-Octyl) | 1.8 ± 0.3 |
| 1c (R = Isopropyl) | 1.8 ± 0.4 |
| 1d (R = (-)-Menthyl) | 11 ± 2 |
Data sourced from Hoye, T. R., et al. (2014).[1]
The results indicate that the silicate esters with faster hydrolysis rates (e.g., the triethoxy derivative 1a ) exhibit cytotoxicities similar to that of the parent paclitaxel, suggesting they act as effective prodrugs that release the active compound. The more stable derivative 1d showed significantly lower cytotoxicity, likely due to incomplete hydrolysis to paclitaxel within the timeframe of the assay.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis, deprotection, and evaluation of 2'-protected paclitaxel derivatives.
Protocol 1: Synthesis of 2'-O-tert-Butyldimethylsilyl-Paclitaxel (this compound)
This protocol is a general method for the selective silylation of the 2'-hydroxyl group of paclitaxel.
Materials:
-
Paclitaxel
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve paclitaxel (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (1.2 equivalents) portion-wise to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Deprotection of this compound
This protocol describes the removal of the TBDMS protecting group to regenerate the free 2'-hydroxyl group.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Add TBAF solution (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The deprotection is usually complete within 1-2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield paclitaxel.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of paclitaxel derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
Paclitaxel derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of the paclitaxel derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a control and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Visualizations
Diagram 1: Experimental Workflow
Caption: General workflow for the synthesis and evaluation of 2'-protected paclitaxel derivatives.
Diagram 2: Paclitaxel's Mechanism of Action
Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.
Diagram 3: Logical Relationships in Protecting Group Selection
Caption: Factors influencing the selection of a 2'-protecting group for paclitaxel.
References
A Comparative Analysis of the Biological Activity of Taxane Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Taxanes, including paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091), are potent microtubule-stabilizing agents that represent a cornerstone of chemotherapy for a variety of cancers.[1][2][3] However, their clinical utility is often hampered by poor water solubility, significant toxic side effects, and the development of multidrug resistance (MDR).[1][4] To address these limitations, extensive research has focused on the development of taxane (B156437) prodrugs. These modified versions of the parent drugs are designed to improve pharmacokinetic properties, enhance tumor targeting, and reduce systemic toxicity.[5][6][7] This guide provides a comparative overview of the biological activity of various taxane prodrugs, supported by experimental data, to aid researchers in the ongoing development of more effective cancer therapeutics.
Overcoming the Limitations of Conventional Taxanes
The primary challenges associated with conventional taxane therapy stem from their inherent hydrophobicity and non-specific cytotoxicity. The poor water solubility necessitates the use of formulation vehicles like Cremophor® EL and polysorbate 80, which can cause hypersensitivity reactions and other adverse effects.[1] Furthermore, taxanes affect all rapidly dividing cells, leading to dose-limiting toxicities such as myelosuppression and neuropathy.[8] The emergence of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), further compromises their therapeutic efficacy.[8][9]
Prodrug strategies aim to mitigate these issues by chemically modifying the taxane molecule. These modifications can enhance water solubility, facilitate targeted delivery to tumor tissues, and design release mechanisms that are activated by the unique tumor microenvironment, such as low pH or specific enzyme overexpression.[5][6]
Comparative Efficacy of Taxane Prodrugs
The development of taxane prodrugs has led to a diverse array of strategies, each with distinct biological activities. These can be broadly categorized into non-targeting and targeting modifications. Non-targeting approaches focus on improving physicochemical properties, while targeting strategies employ moieties that recognize specific features of cancer cells or the tumor microenvironment.[5]
In Vitro Cytotoxicity
The cytotoxic activity of taxane prodrugs is a critical measure of their potential efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cell proliferation. The following table summarizes the in vitro cytotoxicity of selected taxane prodrugs against various cancer cell lines.
| Prodrug/Formulation | Parent Drug | Cancer Cell Line | IC50 (nM) | Fold Change vs. Parent Drug | Reference |
| Paclitaxel | - | MCF-7 (Breast) | 1.8 | - | [5] |
| C10-Succinate Paclitaxel Prodrug | Paclitaxel | MCF-7 (Breast) | 35.7 | ~19.8-fold higher | [5] |
| DHA-Cabazitaxel Nanoparticles (dCTX NPs) | Cabazitaxel | Docetaxel-resistant cervical cancer cells | Not specified, but abrogated P-gp mediated resistance | - | [8] |
| Squalenoyl-Paclitaxel Nanoassemblies | Paclitaxel | HT-29 (Colon), KB-31 (Oral) | Induces microtubule bundle formation | - | [5] |
| pH-sensitive Paclitaxel Prodrug Nanoparticles | Paclitaxel | KB (Nasopharyngeal), HeLa (Cervical) | 0.18 µg/mL (KB), 0.9 µg/mL (HeLa) | Superior to free paclitaxel in resistant cells | [5] |
| Disulfide-linked Paclitaxel Prodrugs | Paclitaxel | Tumor cells with high glutathione | Better anticancer activity than free paclitaxel | - | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Antitumor Efficacy
The ultimate test of a prodrug's potential is its ability to inhibit tumor growth in vivo. Animal models, typically xenografts in mice, are used to evaluate the antitumor efficacy of these compounds.
| Prodrug/Formulation | Parent Drug | Tumor Model | Key Findings | Reference |
| Docetaxel Prodrug Nanoparticles (Procet 7 & 8) | Docetaxel | HT-29 Human Colorectal Xenografts | Tumor growth delay of 213% (Procet 7) and 241% (Procet 8) at MTD, compared to 66% for docetaxel. | [10] |
| DHA-Cabazitaxel Nanoparticles (dCTX NPs) | Cabazitaxel | Docetaxel-resistant Cervical Tumor Xenograft | Augmented efficacy compared to free docetaxel and cabazitaxel. Dose intensification markedly suppressed tumor growth. | [8] |
| Paclitaxel Palmitate Prodrug Liposomes (PTX-PA-L) | Paclitaxel | Mouse model | Tumor concentration of PTX was ~2-fold greater than with Taxol. | [11] |
| DFV-ortataxel | Ortataxel | Taxane-resistant MCF-7R and MDA-MB-231R Xenografts | Higher potency and better efficacy than ortataxel. | [9] |
| Diselenide Bond-Containing Docetaxel Homodimeric Prodrug Nanoassemblies | Docetaxel | 4T1 Breast Cancer Model | High PEGylation (150% NPs) exhibited the best antitumor effect and lowest intestinal toxicity. | [12] |
Pharmacokinetic Profile Comparison
A key objective of prodrug design is to improve the pharmacokinetic profile of the parent drug, leading to prolonged circulation time and increased tumor accumulation.
| Prodrug/Formulation | Parent Drug | Key Pharmacokinetic Improvements | Reference |
| Docetaxel Prodrug Nanoparticles (Procet 7 & 8) | Docetaxel | Enhanced plasma half-life compared to docetaxel. | [10] |
| DHA-Cabazitaxel Nanoparticles (dCTX NPs) | Cabazitaxel | MTD at least 3 times higher than free cabazitaxel in animals. | [8] |
| Paclitaxel Palmitate Prodrug Liposomes (PTX-PA-L) | Paclitaxel | Prolonged circulation time and increased accumulation at the tumor site. | [11] |
| Poly(L-γ-glutamylglutamine)-paclitaxel (PGG-PTX) | Paclitaxel | Longer half-life and larger AUC compared to free paclitaxel. | [13] |
| d-α-tocopherol polyethylene (B3416737) glycol succinate-based paclitaxel prodrug | Paclitaxel | Increased AUC and half-life; 91% more efficient than paclitaxel. | [5] |
Signaling Pathways and Experimental Workflows
The fundamental mechanism of action for taxanes involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][9] Prodrug strategies do not alter this core mechanism but rather enhance the delivery of the active taxane to the tumor cells, thereby amplifying its therapeutic effect.
Caption: Mechanism of action of taxane prodrugs.
The workflow for evaluating taxane prodrugs typically involves a multi-step process, from initial chemical synthesis to in vivo efficacy studies.
Caption: General experimental workflow for taxane prodrug evaluation.
Detailed Experimental Protocols
A standardized approach to experimentation is crucial for the accurate comparison of different prodrugs. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The cells are then treated with various concentrations of the taxane prodrugs, parent taxanes, and a vehicle control.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²).
-
Randomization and Treatment: The mice are randomized into treatment groups (e.g., vehicle control, parent taxane, taxane prodrug at different doses). The drugs are administered via an appropriate route (e.g., intravenous injection).
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the control group.
Conclusion
Taxane prodrugs represent a promising strategy to enhance the therapeutic index of this important class of anticancer agents. By improving solubility, enabling targeted delivery, and overcoming drug resistance mechanisms, prodrugs have the potential to offer superior efficacy and reduced toxicity compared to their parent compounds. The data presented in this guide highlight the significant progress made in this field. Continued research focusing on novel prodrug designs and a deeper understanding of their in vivo behavior will be crucial for the successful clinical translation of these next-generation taxane therapeutics.
References
- 1. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. mdpi.com [mdpi.com]
- 5. Prodrug Strategies for Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel Palmitate Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating Paclitaxel Resistance: A Comparative Look at Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapeutic agents remains a significant hurdle in cancer treatment. Paclitaxel (B517696), a potent microtubule-stabilizing agent, is a cornerstone of therapy for various cancers; however, its efficacy is often limited by acquired resistance. This guide provides a comparative overview of cross-resistance profiles involving paclitaxel and its derivatives, with a special focus on the structural implications of modifications, as seen in 2'-O-TBDMS-Paclitaxel. Due to a lack of direct cross-resistance studies on this compound, this guide leverages the extensive data available for its parent compound, paclitaxel, to infer potential resistance mechanisms and comparative efficacy.
The Significance of the 2'-Hydroxyl Group in Paclitaxel's Activity
This compound is a derivative of paclitaxel where the hydroxyl group at the 2' position is protected by a tert-butyldimethylsilyl (TBDMS) ether group.[1] This modification is crucial because the 2'-hydroxyl group is an absolute requirement for paclitaxel's biological activity.[2][3] It plays a critical role in the drug's interaction with β-tubulin, forming a persistent hydrogen bond that stabilizes the microtubule structure.[2][3] The absence or modification of this group, as in 2'-deoxy-Paclitaxel, leads to a more than 100-fold reduction in affinity for microtubules.[2] Therefore, while this compound may be a useful intermediate in chemical syntheses, its direct cytotoxic activity is expected to be significantly lower than that of paclitaxel.
Comparative Cross-Resistance of Paclitaxel in Cancer Cell Lines
Understanding the patterns of cross-resistance is vital for designing effective sequential or combination chemotherapy regimens. Studies on isogenic drug-resistant breast tumor cell lines have provided valuable insights into how resistance to one agent can confer resistance to others.
| Resistant Cell Line | Primary Resistance | Fold-Resistance to Paclitaxel | Fold-Resistance to Docetaxel | Fold-Resistance to Doxorubicin (B1662922) | Key Resistance Mechanisms |
| Paclitaxel-Resistant | Paclitaxel (≥40-fold) | ≥40 | ≥40 | 4 | - |
| Doxorubicin-Resistant | Doxorubicin (50-fold) | 4700 | 14600 | 50 | Higher P-glycoprotein and BCRP levels, strong downregulation of procaspase-9[4] |
Data sourced from a study on isogenic drug-resistant breast tumor cell lines[4].
The data clearly indicates that resistance to doxorubicin, an anthracycline, can induce a dramatic cross-resistance to taxanes like paclitaxel and docetaxel.[4] This is often mediated by the overexpression of drug efflux pumps such as P-glycoprotein (P-gp), which can expel a broad range of chemotherapeutic agents from the cancer cell.[4] Conversely, cells that develop resistance to paclitaxel show strong cross-resistance to the closely related taxane (B156437), docetaxel, but significantly less cross-resistance to doxorubicin.[4]
Experimental Protocols
Establishment of Drug-Resistant Cancer Cell Lines
A common method to develop drug-resistant cancer cell lines involves continuous or intermittent exposure to escalating concentrations of the selective drug.
-
Cell Culture: Begin with a drug-sensitive parental cancer cell line (e.g., MCF-7 for breast cancer).
-
Initial Drug Exposure: Treat the cells with the chosen drug (e.g., paclitaxel) at a concentration close to the IC50 (the concentration that inhibits 50% of cell growth).
-
Dose Escalation: Once the cells recover and resume proliferation, gradually increase the drug concentration in a stepwise manner.
-
Maintenance Culture: Maintain the resistant cell line in a culture medium containing the selective drug at the highest tolerated concentration to ensure the stability of the resistant phenotype.
-
Verification of Resistance: Regularly assess the resistance level by comparing the IC50 of the resistant subline to that of the parental cell line using a cytotoxicity assay.
Assessment of Cross-Resistance using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of drugs.
-
Cell Seeding: Seed both the parental (drug-sensitive) and the resistant cancer cell lines into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the drugs being tested for cross-resistance (e.g., paclitaxel, docetaxel, doxorubicin).
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values for each drug in both cell lines. The fold-resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Visualizing Experimental Workflows and Resistance Pathways
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for assessing cross-resistance in cancer cell lines.
Signaling Pathways in Paclitaxel Resistance
Caption: Key mechanisms of paclitaxel resistance in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-resistance studies of isogenic drug-resistant breast tumor cell lines support recent clinical evidence suggesting that sensitivity to paclitaxel may be strongly compromised by prior doxorubicin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Paclitaxel Derivatives in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of various paclitaxel (B517696) derivatives and formulations in preclinical xenograft models. The data presented is compiled from publicly available experimental studies to assist researchers in evaluating and selecting promising candidates for further development.
Data Presentation: Comparative Efficacy of Paclitaxel Derivatives
The following tables summarize the quantitative data on the anti-tumor efficacy of different paclitaxel derivatives compared to either the parent compound or other derivatives in various human tumor xenograft models.
Table 1: Paclitaxel vs. Docetaxel (B913) in Ovarian Cancer Xenografts
| Xenograft Model | Treatment Group | Dose and Schedule | Primary Outcome | Result |
| HOC22-S (s.c.) | Paclitaxel | 16.6-34.5 mg/kg, i.v., q4d x 3 | Complete Tumor Regression | 80-100% of mice[1] |
| HOC22-S (s.c.) | Docetaxel | 16.6-34.5 mg/kg, i.v., q4d x 3 | Complete Tumor Regression | 80-100% of mice[1] |
| HOC18 (s.c.) | Paclitaxel | 16.6-34.5 mg/kg, i.v., q4d x 3 | Complete Tumor Regression | 67% of mice[1] |
| HOC18 (s.c.) | Docetaxel | 16.6-34.5 mg/kg, i.v., q4d x 3 | Complete Tumor Regression | 67% of mice[1] |
| HOC22 (i.p., early stage) | Paclitaxel | 16.6-34.5 mg/kg, i.v., q4d x 3 | Cure Rate | 100% of mice[1] |
| HOC22 (i.p., early stage) | Docetaxel | 16.6-34.5 mg/kg, i.v., q4d x 3 | Cure Rate | 100% of mice[1] |
| HOC8 (i.p.) | Paclitaxel | 16.6-34.5 mg/kg, i.v., q4d x 3 | Cure Rate | 57% of mice[1] |
| HOC8 (i.p.) | Docetaxel | 16.6-34.5 mg/kg, i.v., q4d x 3 | Cure Rate | 57% of mice[1] |
Table 2: Nab-paclitaxel vs. Gemcitabine and Docetaxel in Pancreatic Cancer Xenografts
| Xenograft Model | Treatment Group | Dose and Schedule | Primary Outcome | Result |
| AsPC-1 | Gemcitabine | 50 mg/kg, twice a week | Tumor Growth Inhibition | 48%[2] |
| AsPC-1 | Gemcitabine + Docetaxel | 50 mg/kg + 2 mg/kg, twice a week | Tumor Growth Inhibition | 61%[2] |
| AsPC-1 | Gemcitabine + Nab-paclitaxel | 50 mg/kg + 5 mg/kg, twice a week | Tumor Growth Inhibition | 78%[2] |
| AsPC-1 | Control | - | Median Survival | 20 days[2] |
| AsPC-1 | Gemcitabine | Not specified | Median Survival | 32 days[2] |
| AsPC-1 | Docetaxel | Not specified | Median Survival | 33 days[2] |
| AsPC-1 | Nab-paclitaxel | Not specified | Median Survival | 42 days[2] |
Table 3: KoEL-paclitaxel vs. Nab-paclitaxel in Pancreatic Cancer Xenografts
| Xenograft Model | Treatment Group | Dose and Schedule | Primary Outcome | Result |
| Human Pancreatic Cancer | KoEL-paclitaxel | 10 mg/kg, i.v., weekly | Tumor Shrinkage (% of control) | 28.8% |
| Human Pancreatic Cancer | Nab-paclitaxel | 10 mg/kg, i.v., weekly | Tumor Shrinkage (% of control) | 33.6% |
Table 4: Lx2-32c vs. Paclitaxel in Paclitaxel-Resistant Breast Cancer Xenografts
| Xenograft Model | Treatment Group | Dose and Schedule | Primary Outcome | Result |
| MX-1/Taxol (paclitaxel-resistant) | Vehicle | - | Tumor Growth Inhibition | 0%[3] |
| MX-1/Taxol (paclitaxel-resistant) | Paclitaxel | 30 mg/kg, 3 times | Tumor Growth Inhibition | 22.85%[3] |
| MX-1/Taxol (paclitaxel-resistant) | Lx2-32c | 15 mg/kg, 3 times | Tumor Growth Inhibition | 40.11%[3] |
| MX-1/Taxol (paclitaxel-resistant) | Lx2-32c | 30 mg/kg, 3 times | Tumor Growth Inhibition | 63.46%[3] |
| MX-1/Taxol (paclitaxel-resistant) | Lx2-32c | 45 mg/kg, 3 times | Tumor Growth Inhibition | 77.67%[3] |
Experimental Protocols
Detailed methodologies for the key comparative experiments cited in the tables above are provided below.
Protocol 1: Comparison of Paclitaxel and Docetaxel in Human Ovarian Carcinoma Xenografts
-
Animal Model: Nude mice.[1]
-
Cell Lines: Human ovarian carcinoma (HOC) cell lines HOC18, HOC22-S, HOC8, and HOC22.[1]
-
Tumor Implantation:
-
Treatment Groups:
-
Paclitaxel
-
Docetaxel
-
Cisplatin (as a reference compound)
-
-
Drug Administration:
-
Efficacy Evaluation:
Protocol 2: Comparison of Nab-paclitaxel, Gemcitabine, and Docetaxel in a Pancreatic Cancer Xenograft Model
-
Animal Model: Murine xenograft models.[2]
-
Cell Line: AsPC-1 human pancreatic cancer cells.[2]
-
Tumor Implantation: Details not specified in the abstract.
-
Treatment Groups:
-
Gemcitabine monotherapy
-
Gemcitabine plus docetaxel
-
Gemcitabine plus nab-paclitaxel
-
-
Drug Administration:
-
Efficacy Evaluation:
Protocol 3: Comparison of KoEL-paclitaxel and Nab-paclitaxel in a Pancreatic Cancer Xenograft Model
-
Animal Model: Mouse xenograft model.
-
Cell Line: Human pancreatic cancer cells.
-
Tumor Implantation: Details not specified in the abstract.
-
Treatment Groups:
-
KoEL-paclitaxel
-
Nab-paclitaxel
-
-
Drug Administration:
-
Both formulations were administered intravenously (i.v.) at a dose of 10 mg/kg on a weekly basis.
-
-
Efficacy Evaluation:
-
Tumor size was measured and compared to the control group to calculate tumor shrinkage.
-
Protocol 4: Efficacy of Lx2-32c in a Paclitaxel-Resistant Breast Cancer Xenograft Model
-
Animal Model: Nude mice.[3]
-
Cell Line: MX-1 human breast cancer cells resistant to paclitaxel (MX-1/Taxol).[3]
-
Tumor Implantation: Subcutaneous injection of MX-1/Taxol cells.
-
Treatment Groups:
-
Vehicle control
-
Paclitaxel
-
Lx2-32c (at three different dose levels)
-
-
Drug Administration:
-
Efficacy Evaluation:
-
Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated compared to the vehicle group.[3]
-
Mandatory Visualization
Signaling Pathway of Paclitaxel-Induced Apoptosis
The primary mechanism of action for paclitaxel and its derivatives is the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Key signaling pathways involved in paclitaxel-induced apoptosis include the phosphorylation of Bcl-2 and the activation of the NF-κB pathway.
Caption: Paclitaxel derivatives stabilize microtubules, leading to G2/M arrest and apoptosis.
General Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates a typical workflow for comparing the efficacy of paclitaxel derivatives in a xenograft model.
Caption: Workflow for in vivo comparison of paclitaxel derivatives in xenograft models.
References
A Head-to-Head Comparison of Taxane Synthesis Routes: From Total Synthesis to Biotechnology
For Researchers, Scientists, and Drug Development Professionals
The complex diterpenoid natural product, paclitaxel (B517696) (Taxol®), and its semi-synthetic analogue, docetaxel (B913) (Taxotere®), are indispensable chemotherapeutic agents in the treatment of a wide range of cancers. The unique mechanism of action of these taxanes, which involves the stabilization of microtubules and arrest of cell division, has spurred decades of research into their synthesis. The limited availability of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), necessitated the development of alternative, scalable, and economically viable production methods.[1] This guide provides a head-to-head comparison of the major synthetic and biosynthetic routes to taxanes, offering a quantitative analysis of their efficiencies, detailed experimental protocols for key transformations, and visualizations of the strategic workflows.
The Landscape of Taxane (B156437) Synthesis: An Overview
The production of taxanes has evolved significantly, from the early days of relying solely on extraction from yew trees to the sophisticated methods of total synthesis, semi-synthesis, and biotechnology employed today.
-
Total Synthesis: The complete chemical synthesis of paclitaxel from simple, commercially available starting materials. While a monumental achievement in organic chemistry, total synthesis routes are often lengthy, complex, and produce low overall yields, making them generally unsuitable for large-scale commercial production.[2] However, they provide invaluable platforms for the synthesis of novel taxane analogues for drug discovery.
-
Semi-synthesis: This approach utilizes advanced, naturally occurring intermediates, primarily 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively high quantities from the needles of the European yew (Taxus baccata), a renewable resource.[3] The semi-synthesis of paclitaxel and docetaxel from 10-DAB is the most commercially viable and widely used method for their industrial production.[4]
-
Biotechnological Production: This rapidly advancing field encompasses two main strategies:
-
Plant Cell Culture: Suspension cultures of Taxus cells are cultivated in large-scale bioreactors to produce paclitaxel and its precursors.[5] This method offers a sustainable and controlled environment for production, independent of geographical and climatic constraints.
-
Metabolic Engineering: The genes encoding the biosynthetic pathway of taxanes are transferred into microbial hosts, such as Escherichia coli or yeast, to produce key intermediates or even paclitaxel itself. While still under development for complete paclitaxel synthesis, this approach holds immense promise for a cost-effective and highly scalable production platform.[6]
-
Quantitative Comparison of Taxane Synthesis Routes
The efficiency of a synthetic route is a critical factor for its practical application. The following table summarizes key quantitative data for the different taxane synthesis strategies, providing a basis for their comparison.
| Metric | Total Synthesis (Holton) | Total Synthesis (Nicolaou) | Semi-synthesis from 10-DAB | Plant Cell Culture (Taxus spp.) | Metabolic Engineering (E. coli) |
| Starting Material | Patchoulene oxide[7] | Mucic acid derivative[8] | 10-deacetylbaccatin III[9] | Sucrose/plant media | Glucose/glycerol |
| Longest Linear Sequence | 46 steps[7] | 40 steps[10] | ~4-5 steps[11] | N/A (Bioprocess) | N/A (Bioprocess) |
| Overall Yield | ~0.04%[12] | ~0.0078%[8] | 70-81%[9] | 25-295 mg/L of paclitaxel[1][13] | ~1 g/L of taxadiene[14] |
| Purity | High (after purification) | High (after purification) | 99.5-99.9%[9] | High (after purification) | High (after purification) |
| Scalability | Low | Low | High | Moderate to High | Potentially Very High |
| Commercial Viability | No | No | Yes | Yes | Emerging |
Key Experimental Protocols
This section provides detailed methodologies for key chemical transformations that are central to the synthesis of taxanes.
Protocol 1: Esterification of 7-O-Triethylsilyl (TES) Baccatin (B15129273) III with the Ojima Lactam (Semi-synthesis)
This protocol describes the crucial step of attaching the C-13 side chain to the taxane core, a common transformation in many semi-synthetic routes to paclitaxel.
Materials:
-
7-O-TES-baccatin III
-
(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (Ojima lactam)
-
Sodium hexamethyldisilazide (NaHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of 7-O-TES-baccatin III (1.0 eq) in anhydrous THF is cooled to -40 °C under an inert atmosphere (e.g., argon).
-
A solution of NaHMDS (1.1 eq) in THF is added dropwise to the baccatin III solution, and the mixture is stirred for 30 minutes at -40 °C.
-
A solution of the Ojima lactam (1.2 eq) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm slowly to 0 °C and stirred for 2-3 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the protected paclitaxel derivative.
-
The triethylsilyl protecting groups are subsequently removed using a fluoride (B91410) source (e.g., HF-pyridine or TBAF) to afford paclitaxel.
Protocol 2: Chan Rearrangement in the Holton Total Synthesis
The Chan rearrangement is a key carbon-carbon bond-forming reaction used in the Holton synthesis to construct the C-ring of the taxane skeleton.[15]
Materials:
-
Carbonate ester precursor
-
Lithium tetramethylpiperidide (LTMP)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of the carbonate ester precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LTMP (prepared in situ from tetramethylpiperidine (B8510282) and n-butyllithium) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched with a saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The resulting α-hydroxy ester is then carried forward to the next step of the synthesis.
Visualizing the Synthetic Strategies
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the different taxane synthesis routes.
Caption: Overview of the major synthetic and biosynthetic routes to paclitaxel.
Caption: Comparison of key features of prominent total synthesis routes to paclitaxel.
Conclusion: The Future of Taxane Production
While total synthesis remains a vital tool for academic research and the development of novel analogues, the commercial production of paclitaxel and docetaxel is dominated by semi-synthesis from 10-DAB. This approach offers a robust, scalable, and economically favorable route to these life-saving drugs. Concurrently, biotechnological methods, particularly plant cell culture, have emerged as a sustainable and increasingly competitive alternative. The ongoing advancements in metabolic engineering hold the potential to revolutionize taxane production in the future, promising even greater efficiency and cost-effectiveness. The choice of synthesis route will ultimately depend on the specific goals, whether it be the large-scale manufacturing of existing drugs or the exploratory synthesis of next-generation taxane-based therapeutics.
References
- 1. Paclitaxel production using co-culture of Taxus suspension cells and paclitaxel-producing endophytic fungi in a co-bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. ISOPRENOID PATHWAY OPTIMIZATION FOR TAXOL PRECURSOR OVERPRODUCTION IN ESCHERICHIA COLI - The Science and Applications of Synthetic and Systems Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof - Google Patents [patents.google.com]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. studylib.net [studylib.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Holton_Taxol_total_synthesis [chemeurope.com]
A Comparative In Vitro Analysis of Paclitaxel and Its Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the in vitro performance of paclitaxel (B517696) and a selection of its synthetic analogs. By presenting key experimental data, detailed methodologies, and visual representations of cellular mechanisms, this document aims to be an objective resource for oncology researchers and drug development professionals.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of paclitaxel and its analogs is a critical indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) quantifies a compound's potency. The following tables summarize the cytotoxic profiles of paclitaxel and various analogs against a panel of human cancer cell lines. Lower IC50/GI50 values indicate higher cytotoxic potency.
Table 1: Comparative In Vitro Cytotoxicity (IC50/GI50 in nM) of Paclitaxel and Docetaxel
| Cell Line | Cancer Type | Paclitaxel (IC50/GI50 nM) | Docetaxel (IC50/GI50 nM) |
| MCF-7 | Breast Cancer | 2.5 - 15[1] | 1.5 - 10[1] |
| MDA-MB-231 | Breast Cancer | 5 - 20[1] | 2 - 12[1] |
| SK-BR-3 (HER2+) | Breast Cancer | ~5[2][3] | - |
| T-47D (luminal A) | Breast Cancer | ~10[2][3] | - |
| A549 | Lung Cancer | 10 - 50[1] | 5 - 25[1] |
| HCT116 | Colon Cancer | 8 - 30[1] | 4 - 15[1] |
| OVCAR-3 | Ovarian Cancer | 4 - 20[1] | 2 - 10[1] |
| A2780 | Ovarian Cancer | 2.5[4] | - |
| A2780/T (Paclitaxel-Resistant) | Ovarian Cancer | 150.7[4] | - |
Note: IC50 values can vary based on experimental conditions such as cell density and exposure time.[1]
Table 2: In Vitro Growth Inhibition (GI50 in nM) of Novel Paclitaxel Analogs
| Analog | Cancer Cell Line | GI50 (nM) |
| Analog A | A2780 (Ovarian) | 1.8[4] |
| MCF-7 (Breast) | 3.9[4] | |
| A549 (Lung) | 3.5[4] | |
| A2780/T (Paclitaxel-Resistant Ovarian) | 25.3[4] | |
| Analog B | A2780 (Ovarian) | 3.2[4] |
| MCF-7 (Breast) | 6.5[4] | |
| A549 (Lung) | 5.9[4] | |
| A2780/T (Paclitaxel-Resistant Ovarian) | 98.2[4] | |
| Ortataxel | MCF7 (Breast) | 0.4 - 22[5] |
| MCF7/R (Resistant Breast) | RI: 20*[5] | |
| Analog 23 | Various Cancer Cell Lines | ≤ 5[6][7] |
| Analog 27 | Various Cancer Cell Lines | ≤ 5[6][7] |
| Analog 29 | Various Cancer Cell Lines** | ≤ 5[6][7] |
*Resistant Index (RI) compared to paclitaxel. **Including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer cell lines.[7]
Experimental Protocols
The following sections detail the standard methodologies for assessing the cytotoxicity of paclitaxel and its analogs.
Cell Culture
Human cancer cell lines (e.g., MCF-7, A549, A2780) are maintained in an appropriate culture medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][4] Cells are cultured in a humidified incubator at 37°C with 5% CO2.[1][4]
Cytotoxicity Assays (MTT and MTS)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric assays used to assess cell metabolic activity as an indicator of cell viability.[2][3][4]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.[1][4]
-
Compound Treatment: The following day, cells are treated with a range of concentrations of paclitaxel or its analogs for a specified period, typically 72 hours.[2][3][4]
-
MTT/MTS Addition: After the incubation period, MTT or MTS reagent is added to each well.[2][3][4]
-
Incubation: The plates are incubated for 1 to 4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan (B1609692) crystals by metabolically active cells.[8]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[4][9]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.[4][9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by paclitaxel and a typical experimental workflow for its in vitro analysis.
Caption: A typical experimental workflow for determining the IC50 values of paclitaxel analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis and biological evaluation of new paclitaxel analogs and discovery of potent antitumor agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
Comparative Stability of Paclitaxel and its Silyl Ether Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of paclitaxel (B517696) and its derivatives is crucial for the development of effective cancer therapies. This guide provides a comparative analysis of the hydrolytic stability of paclitaxel and its silyl (B83357) ether prodrugs, supported by experimental data and detailed protocols.
Paclitaxel, a potent antimitotic agent, is a cornerstone of treatment for various cancers.[1][2] However, its low water solubility presents significant formulation challenges, often requiring emulsifiers that can cause adverse side effects.[1][2] To overcome this, researchers have explored silyl ether derivatives of paclitaxel as prodrugs. These derivatives exhibit increased hydrophobicity, which can be advantageous for creating more stable nanoparticle formulations.[2][3] The therapeutic efficacy of these prodrugs hinges on their stability and their ability to release the active paclitaxel molecule under physiological conditions. This guide delves into the comparative stability of paclitaxel and its silyl ether derivatives.
Hydrolytic Stability of Paclitaxel Silyl Ethers
The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom.[4] Generally, increased steric hindrance leads to greater resistance to cleavage.[4] Studies on silicate (B1173343) esters of paclitaxel have demonstrated that the rate of hydrolysis can be controlled by the choice of the alkyl group attached to the silicon.[1][2]
The hydrolytic lability of these derivatives is a critical factor. A prodrug that is too stable may not release the active drug at a therapeutically effective rate, while one that is too labile might not reach the target site.[4] The following table summarizes the relative rates of hydrolysis for various paclitaxel-silicate derivatives.
Table 1: Relative Rates of Hydrolysis of Paclitaxel (PTX) Silicates
| Compound | Derivative | Relative Rate of Hydrolysis (krel)a |
| 1a | 2'-O-[(Triethoxy)silyl]paclitaxel | 140 |
| 1b | 2'-O-[(Tri-n-octyloxy)silyl]paclitaxel | 6.5 |
| 1c | 2'-O-[(Triisopropoxy)silyl]paclitaxel | 2.1 |
| 1d | 2'-O-[(Trimenthyloxy)silyl]paclitaxel | 1.0 |
| 2a | 2',7-O-Bis[(triethoxy)silyl]paclitaxel | 140 (C2'), 11 (C7) |
| 2b | 2',7-O-Bis[(tri-n-octyloxy)silyl]paclitaxel | 8.7 (C2'), 0.8 (C7) |
| 2c | 2',7-O-Bis[(triisopropoxy)silyl]paclitaxel | 2.4 (C2'), 0.16 (C7) |
| 3a | 7-O-[(Triethoxy)silyl]paclitaxel | 11 |
| 3b | 7-O-[(Tri-n-octyloxy)silyl]paclitaxel | 0.8 |
| 3c | 7-O-[(Triisopropoxy)silyl]paclitaxel | 0.16 |
a Relative rates are benchmarked to the PTX-trimenthyloxy derivative (1d), which had the slowest observed hydrolysis rate.[1]
In Vitro Cytotoxicity
The ultimate goal of a paclitaxel prodrug is to maintain or enhance its cytotoxic activity against cancer cells. The following table presents the in vitro cytotoxicity (IC50) of paclitaxel and its silicate derivatives against the MDA-MB-231 breast cancer cell line.
Table 2: Cytotoxicity (IC50) of Paclitaxel (PTX) and PTX-Silicates in MDA-MB-231 Cells
| Compound | Derivative | IC50 (nM)b |
| PTX | Paclitaxel | 1.9 |
| 1a | 2'-O-[(Triethoxy)silyl]paclitaxel | 2.5 |
| 1b | 2'-O-[(Tri-n-octyloxy)silyl]paclitaxel | 6.4 |
| 1c | 2'-O-[(Triisopropoxy)silyl]paclitaxel | 11 |
| 1d | 2'-O-[(Trimenthyloxy)silyl]paclitaxel | >1000 |
| 2a | 2',7-O-Bis[(triethoxy)silyl]paclitaxel | 2.6 |
| 2b | 2',7-O-Bis[(tri-n-octyloxy)silyl]paclitaxel | 14 |
| 2c | 2',7-O-Bis[(triisopropoxy)silyl]paclitaxel | 23 |
| 3a | 7-O-[(Triethoxy)silyl]paclitaxel | 3.5 |
| 3b | 7-O-[(Tri-n-octyloxy)silyl]paclitaxel | 26 |
| 3c | 7-O-[(Triisopropoxy)silyl]paclitaxel | 71 |
b Cell viability was measured after 72 hours of exposure.[1]
Experimental Protocols
Synthesis of 2'-O-[(Triethoxy)silyl]paclitaxel (1a)
-
Paclitaxel (55.3 mg, 0.0648 mmol) is dissolved in dry tetrahydrofuran (B95107) (THF) (1.0 mL) in an oven-dried culture tube equipped with a magnetic stir bar.[1]
-
Triethylamine (20 μL, 0.130 mmol) is added to the solution.[1]
-
Triethoxychlorosilane (25 μL, 0.127 mmol) is then added, resulting in the immediate formation of a white precipitate.[1]
-
The culture tube is sealed and the suspension is stirred for 1 hour at room temperature.[1]
Hydrolytic Stability Assay
-
Each silicate derivative is dissolved in a solution of acetone-d6/D2O/CF3CO2H (90:9:1 volume ratio) to a concentration of approximately 0.01 M.[1]
-
The solutions are maintained at approximately 22 °C.[1]
-
The progress of the hydrolysis reaction is monitored periodically and continuously by 1H NMR spectroscopy.[1] The change in intensity of the chemical shifts of specific protons (H2′, H3′, H7, and/or the OCH resonances in the R groups) is monitored as the silicates are cleaved to release paclitaxel.[2]
In Vitro Cytotoxicity Assay
-
MDA-MB-231 breast cancer cells are used to assess cytotoxicity.[1]
-
Cells are exposed to various concentrations of paclitaxel and its silicate derivatives.
-
Cell viability is measured after 72 hours of incubation.[1]
-
The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are calculated.[1]
Visualizing the Prodrug Strategy and Workflow
To better illustrate the concepts discussed, the following diagrams visualize the prodrug conversion process and the experimental workflow for stability analysis.
Caption: Prodrug strategy for paclitaxel silyl ethers.
Caption: Workflow for hydrolytic stability analysis.
Paclitaxel's Mechanism of Action
Paclitaxel exerts its anticancer effects by interfering with the normal function of microtubules during cell division.
Caption: Simplified signaling pathway of paclitaxel.
References
- 1. Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silicate esters of paclitaxel and docetaxel: synthesis, hydrophobicity, hydrolytic stability, cytotoxicity, and prodrug potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 2'-O-TBDMS-Paclitaxel
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and preventing environmental contamination. 2'-O-TBDMS-Paclitaxel, a derivative of the potent anticancer drug Paclitaxel, is classified as a cytotoxic agent.[1][2] Due to its potential to inhibit or prevent cell function, it requires stringent disposal protocols.[1] Adherence to these procedures is not only a matter of best practice but also a legal requirement under hazardous waste regulations.[3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, double nitrile gloves, a lab coat, and safety goggles.[4] All handling of the compound should ideally be performed within a containment area, such as a chemical fume hood, over absorbent pads to contain any potential spills.[4]
Waste Segregation and Collection: A Critical First Step
Proper segregation of waste contaminated with this compound is the foundation of a safe disposal process. All items that have come into contact with the compound are considered cytotoxic waste and must be disposed of accordingly.[1]
Solid Waste:
-
Contaminated Materials: All disposable materials such as gloves, gowns, absorbent pads, and wipes used during the handling or cleanup of this compound must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.[5][6] These containers are often color-coded, typically yellow or purple, to signify cytotoxic waste.[2][3][5]
-
Empty Vials: Empty vials that once contained this compound should be treated as contaminated waste and placed in the designated cytotoxic waste container.
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically labeled for chemotherapy or cytotoxic waste.[2][5]
Liquid Waste:
-
Unused Solutions: Unused or partially used solutions of this compound are considered bulk chemotherapy waste and must be collected in a designated, sealed, and rigid container labeled as "Hazardous Chemotherapy Waste."[4][7]
-
Contaminated Solvents: Solvents used to clean equipment or surfaces contaminated with this compound should also be collected as hazardous liquid waste in a compatible, leak-proof container.[6]
The following table summarizes the waste categorization and appropriate containers:
| Waste Type | Examples | Recommended Container |
| Solid Trace Waste | Contaminated gloves, gowns, absorbent pads, empty vials | Labeled, leak-proof bags or bins (often yellow or purple) |
| Sharps Waste | Contaminated needles, syringes, scalpels | Puncture-resistant sharps container labeled for cytotoxic waste |
| Bulk Liquid Waste | Unused or expired this compound solutions | Sealed, rigid, and labeled hazardous waste container |
| Contaminated Liquid Waste | Solvents from cleaning, rinse solutions | Labeled, leak-proof, and chemically compatible container |
Storage and Final Disposal
Once collected and properly containerized, the hazardous waste must be stored in a designated and secure satellite accumulation area, away from incompatible materials, until it can be collected for final disposal.[6] The ultimate and required method for the disposal of cytotoxic waste, including this compound, is high-temperature incineration.[3][7][8] This process ensures the complete destruction of the hazardous compound.[8] It is imperative to arrange for waste pickup and disposal through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]
Spill Management
In the event of a spill, the area should be immediately secured and ventilated.[6] A spill kit containing absorbent materials, neutralizers, and appropriate PPE should be readily available.[7] All materials used in the cleanup process must be disposed of as cytotoxic waste.[4][7]
Below is a diagram illustrating the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 4. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. benchchem.com [benchchem.com]
- 7. securewaste.net [securewaste.net]
- 8. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistics for Handling 2'-O-TBDMS-Paclitaxel
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent cytotoxic compounds like 2'-O-TBDMS-Paclitaxel is paramount. As a derivative of Paclitaxel, a well-known antineoplastic agent, this compound should be handled with the same level of caution due to its potential health hazards, including carcinogenicity, mutagenicity, and reproductive toxicity.[1] Adherence to strict safety protocols is crucial to minimize the risk of exposure.
Health Hazards of Paclitaxel and its Derivatives
Paclitaxel and its derivatives are classified as hazardous substances with multiple health risks. It is essential to be aware of these potential effects when handling the compound.[1]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Mutagenicity: May cause genetic defects.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1][2]
-
Allergic Reaction: May cause an allergic skin reaction.[1]
-
Respiratory Irritation: May cause respiratory irritation or allergy-like symptoms if inhaled.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] There are no established safe exposure levels for cytotoxic drugs, so minimizing contact is of utmost importance.[1][3]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specifications and Guidelines |
| Gloves | Double nitrile gloves or other compatible cytotoxic-resistant gloves are required.[1] Gloves tested according to ASTM D6978-05 are preferred for handling chemotherapy drugs.[4] Inspect gloves for any damage before each use. The outer glove should cover the cuff of the lab coat. |
| Gowns | A disposable, back-fastening gown made of a lint-free, low-permeability fabric is required.[5] It should have long sleeves with tight-fitting cuffs.[5] |
| Eye & Face Protection | Chemical safety goggles are mandatory.[1] In situations with a risk of splashes, a full-face shield must be worn in addition to goggles.[1][5] |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or higher respirator is required when handling the powder form of the compound or when there is a risk of generating aerosols.[5] A surgical mask may be sufficient for handling solutions in a biological safety cabinet to prevent contamination of the sterile field.[5] |
| Shoe Covers | Disposable shoe covers should be worn to prevent the spread of contamination. |
| Hair Covers | A disposable cap or hair cover should be used to contain hair. |
Experimental Protocols
1. Protocol for Donning PPE
A systematic approach to putting on PPE is crucial to ensure complete protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on a disposable, low-permeability gown, ensuring it is securely fastened in the back.[5]
-
Shoe and Hair Covers: Put on disposable shoe and hair covers.
-
Mask/Respirator: Don a fit-tested N95 respirator or a surgical mask, depending on the procedure.[5]
-
Eye Protection: Put on chemical safety goggles and a face shield if there is a splash risk.[1][5]
-
Gloves: Don the first pair of nitrile gloves, tucking the gown cuffs underneath. Don the second pair of gloves, ensuring they go over the cuffs of the gown.[1]
2. Protocol for Handling this compound
All handling of this compound, including weighing and preparing solutions, should be conducted in a designated containment area, such as a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.[3]
-
Preparation: Before starting, ensure the work area is clean and decontaminated. Cover the work surface with a disposable, absorbent, plastic-backed liner.[3]
-
Handling: Handle the compound with caution, avoiding direct contact.[6] Use dedicated equipment (spatulas, glassware, etc.) for handling the cytotoxic agent.
-
Solution Preparation: When preparing solutions, work slowly and carefully to avoid splashes or aerosol generation.
-
Transport: When transporting the compound or its solutions, use sealed, leak-proof secondary containers.
3. Protocol for Doffing PPE
The removal of PPE should be done carefully to avoid contaminating yourself and the surrounding area.
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in the cytotoxic waste container.
-
Gown and Shoe Covers: Remove the gown and shoe covers in a manner that turns them inside out, containing any potential contamination. Dispose of them in the cytotoxic waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Eye Protection and Mask/Respirator: Remove the face shield, goggles, and mask/respirator.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them in the cytotoxic waste.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste.[3] This includes unused compound, contaminated lab supplies (e.g., pipette tips, tubes, flasks), and all used PPE.
-
Waste Segregation: Use clearly labeled, leak-proof, and puncture-resistant containers specifically for cytotoxic waste.[3]
-
Liquid Waste: Collect liquid waste in a designated, sealed container. Do not pour cytotoxic waste down the drain.
-
Solid Waste: Place all contaminated solid waste in a designated cytotoxic waste bag or container.[3]
-
Sharps: Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container for cytotoxic waste.
-
Final Disposal: Follow your institution's and local regulations for the final disposal of cytotoxic waste.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Put on a full set of appropriate PPE, including a respirator.[7]
-
Containment: Use a cytotoxic spill kit to absorb and contain the spill.[7] For powders, gently cover with damp absorbent material to avoid creating dust.
-
Cleanup: Carefully clean the area, working from the outside of the spill inwards. Place all contaminated materials in the cytotoxic waste container.[7]
-
Decontamination: Decontaminate the spill area according to your institution's procedures. This may involve washing the area with soap and water.[3]
-
Report: Report the spill to your institution's safety officer and complete any necessary documentation.[7]
Diagrams
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
